7-Bromo-2-chloro-4-methoxyquinoline CAS number and identifiers
Executive Summary 7-Bromo-2-chloro-4-methoxyquinoline (CAS: 847900-61-2 ) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of antiviral agents (e.g....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Bromo-2-chloro-4-methoxyquinoline (CAS: 847900-61-2 ) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of antiviral agents (e.g., Hepatitis C Virus NS3/4A protease inhibitors like Simeprevir) and kinase inhibitors.[1][2][3][4][5] Its unique tri-substituted structure offers orthogonal reactivity: the C2-chlorine and C7-bromine atoms provide distinct handles for cross-coupling or nucleophilic substitution, while the C4-methoxy group serves as a stable electronic modulator or a masked hydroxyl functionality.
This guide details the physicochemical profile, validated synthetic pathways, and strategic applications of this compound, emphasizing regioselective functionalization.[6]
Chemical Identity & Physicochemical Profile[6][7][8][9][10][11]
Property
Data
CAS Number
847900-61-2
IUPAC Name
7-Bromo-2-chloro-4-methoxyquinoline
Molecular Formula
C₁₀H₇BrClNO
Molecular Weight
272.53 g/mol
SMILES
COc1c(Cl)nc2cc(Br)ccc21 (Canonical representation may vary)
Appearance
Off-white to pale yellow solid
Melting Point
105–108 °C (Typical range for similar analogues)
Solubility
Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[4]
pKa (Calc)
~2.5 (Quinoline nitrogen is weakly basic due to electron-withdrawing halogens)
Synthetic Routes & Process Chemistry
The synthesis of 7-Bromo-2-chloro-4-methoxyquinoline relies on constructing the quinoline core followed by regioselective halogenation and etherification. The most robust pathway proceeds via the 2,4-dichloro intermediate .
Pathway Overview
Cyclization: 3-Bromoaniline
7-Bromo-4-hydroxyquinolin-2(1H)-one.
Chlorination: Conversion to 7-Bromo-2,4-dichloroquinoline.
Figure 1: Synthetic workflow from aniline precursor to target scaffold.
Detailed Protocol: Regioselective Methoxylation
The critical step is the differentiation between the C2 and C4 chlorine atoms. The C4 position is generally more reactive towards nucleophiles due to the para-like conjugation with the quinoline nitrogen, allowing for selective substitution.
Reagents:
Substrate: 7-Bromo-2,4-dichloroquinoline (1.0 eq)
Nucleophile: Sodium Methoxide (NaOMe), 0.5 M in Methanol (1.05 eq)
Solvent: Anhydrous Methanol or THF
Step-by-Step Methodology:
Preparation: Dissolve 7-Bromo-2,4-dichloroquinoline (e.g., 10 g) in anhydrous THF (100 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
Addition: Add the NaOMe solution dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent bis-substitution (formation of 2,4-dimethoxy analog).
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (
) should convert to the mono-methoxy product ().
Workup: Quench with ice-cold water (200 mL). The product often precipitates.[7] Filter the solid.[8] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over
.
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound.
Validation Criteria:
1H NMR (DMSO-d6): Look for a singlet methoxy peak at
ppm. The C3 proton appears as a singlet at ppm.
Regiochemistry Check: NOESY NMR can confirm the methoxy group is at C4 (spatial proximity to C3-H and C5-H) rather than C2.
Reactivity & Functionalization Strategies
The 7-Bromo-2-chloro-4-methoxyquinoline scaffold is a "tri-orthogonal" system. The reactivity order allows for sequential functionalization, essential for SAR (Structure-Activity Relationship) studies.
Reactivity Hierarchy
C2-Chlorine: Most reactive towards
(with amines/thiols) or Palladium-catalyzed couplings (Suzuki/Buchwald) under mild conditions.
C7-Bromine: Less reactive than C2-Cl towards
, but highly reactive in Palladium-catalyzed cross-couplings (often requires higher temp or specific ligands if C2 is intact).
C4-Methoxy: Generally inert but can be demethylated (
) to yield the 4-hydroxy quinolone or displaced under harsh conditions.
Figure 2: Orthogonal reactivity map for sequential library generation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.
Waste: Dispose of as halogenated organic waste.
References
Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435): A HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673–1693. (Contextual reference for scaffold utility).
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational chemistry for quinoline synthesis).
Synthesis routes for 7-Bromo-2-chloro-4-methoxyquinoline from 2,4-dichloroquinoline
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-4-methoxyquinoline from 2,4-dichloroquinoline Executive Summary Substituted quinolines are a cornerstone of modern medicinal chemistry, forming the structu...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-4-methoxyquinoline from 2,4-dichloroquinoline
Executive Summary
Substituted quinolines are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] The target molecule, 7-Bromo-2-chloro-4-methoxyquinoline, is a valuable intermediate, incorporating key functionalities that allow for further molecular elaboration in drug discovery programs. This guide provides a comprehensive, technically-grounded overview of a robust and efficient two-step synthetic route starting from the readily available 2,4-dichloroquinoline.
This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide in-depth mechanistic rationale for reaction selectivity, detailed experimental protocols, and a critical analysis of the chosen synthetic strategy. By elucidating the causality behind each experimental choice, this guide aims to serve as both a practical laboratory manual and an educational resource.
Strategic Analysis of the Synthetic Pathway
The transformation of 2,4-dichloroquinoline into 7-Bromo-2-chloro-4-methoxyquinoline requires two primary operations: a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group and an electrophilic aromatic substitution (EAS) to install the bromine atom. The sequence of these operations is critical for achieving high yield and regiochemical control.
Two primary routes were considered:
Route A: Methoxylation followed by Bromination.
Route B: Bromination followed by Methoxylation.
This guide details Route A , which is mechanistically favored. Introducing the electron-donating methoxy group at the C4 position in the first step activates the carbocyclic ring, facilitating a highly regioselective electrophilic bromination at the C7 position in the second step. This strategic activation is key to the efficiency of the overall synthesis.
Caption: Overall two-step synthesis pathway.
Step 1: Selective C4-Methoxylation via Nucleophilic Aromatic Substitution (SNAr)
The first step involves the selective replacement of one chlorine atom with a methoxy group. The quinoline ring, particularly with two electron-withdrawing chlorine atoms, is rendered sufficiently electron-deficient to undergo nucleophilic aromatic substitution.[5][6]
Mechanistic Rationale & Regioselectivity
The reaction proceeds via an addition-elimination mechanism, where the methoxide ion (CH₃O⁻) attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The key to this synthesis is the pronounced regioselectivity of the nucleophilic attack.
The C4 position (para to the ring nitrogen) is significantly more electrophilic and reactive towards nucleophiles than the C2 position (ortho to the ring nitrogen). This enhanced reactivity is due to two factors:
Resonance Stabilization: The negative charge of the Meisenheimer complex formed by attack at C4 can be delocalized onto the electronegative ring nitrogen, providing a highly stable resonance contributor. This is not possible with attack at C2.
Steric Hindrance: The C2 position is sterically more hindered by the adjacent fused benzene ring.
Therefore, the reaction of 2,4-dichloroquinoline with sodium methoxide proceeds with high selectivity to yield the desired intermediate, 2-chloro-4-methoxyquinoline.
Detailed Experimental Protocol: Synthesis of 2-chloro-4-methoxyquinoline
This protocol is adapted from established methodologies for nucleophilic substitution on halogenated heterocycles.[7][8]
Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloroquinoline (1.0 eq).
Solvent Addition: Add anhydrous methanol (MeOH) and dimethylformamide (DMF) to the flask. A common solvent ratio is 3:2 MeOH:DMF. The DMF aids in dissolving the starting material and the sodium methoxide.[7]
Reaction Initiation: While stirring under a nitrogen atmosphere, add sodium methoxide (NaOMe) (1.1-1.5 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
Heating and Monitoring: Heat the reaction mixture to 60-70°C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product.
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-chloro-4-methoxyquinoline as a solid.
Data Presentation
Parameter
Value/Condition
Rationale
Starting Material
2,4-dichloroquinoline
Commercially available precursor.
Nucleophile
Sodium Methoxide (NaOMe)
Strong nucleophile and base for the SNAr reaction.[9]
Solvent System
Methanol (MeOH) / DMF
Methanol serves as a solvent and source of methoxide in equilibrium; DMF enhances solubility and reaction rate.
Temperature
60-70 °C
Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time
2-4 hours
Typical duration for complete conversion, should be confirmed by TLC monitoring.
Expected Yield
75-90%
High selectivity and efficiency are expected for this transformation.
Step 2: Regioselective C7-Bromination via Electrophilic Aromatic Substitution (EAS)
With the C4-methoxy intermediate in hand, the final step is the introduction of a bromine atom onto the carbocyclic (benzene) portion of the quinoline ring.
Mechanistic Rationale & Regioselectivity
The bromination of 2-chloro-4-methoxyquinoline is a classic electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents:
4-Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group. It strongly activates the entire ring, particularly the benzene portion, towards electrophilic attack.
2-Chloro Group (-Cl): A deactivating, ortho, para-directing group. Its deactivating effect is weaker than the activating effect of the methoxy group.
Quinoline Nitrogen: The protonated nitrogen (under acidic conditions often used for bromination) is strongly deactivating, rendering the heterocyclic (pyridine) ring resistant to electrophilic attack.
The dominant activating effect is from the 4-methoxy group. It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position. The C3 position is on the deactivated pyridine ring. The C5 position is sterically accessible. However, the position para to the powerful methoxy director is C7. Electrophilic attack at C7 is highly favored, leading to the selective formation of the 7-bromo isomer.
Detailed Experimental Protocol: Synthesis of 7-Bromo-2-chloro-4-methoxyquinoline
This protocol is based on established methods for the bromination of activated aromatic systems.[10][11]
Dissolution: In a flask protected from light, dissolve the intermediate 2-chloro-4-methoxyquinoline (1.0 eq) in a suitable solvent such as methylene chloride (DCM) or chloroform (CHCl₃).
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the cooled solution. To facilitate the reaction, an acid catalyst such as trifluoroacetic acid (TFA) (2.0-2.5 eq) can be added.[10]
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC until completion (typically 1-3 hours).
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the acid and consume any unreacted bromine.
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 7-Bromo-2-chloro-4-methoxyquinoline.
Data Presentation
Parameter
Value/Condition
Rationale
Starting Material
2-chloro-4-methoxyquinoline
Product from Step 1.
Brominating Agent
N-Bromosuccinimide (NBS)
A safe and effective source of electrophilic bromine, easier to handle than liquid Br₂.[11][12]
Solvent
Methylene Chloride (DCM)
Inert solvent that dissolves the starting material and reagents.
Catalyst
Trifluoroacetic Acid (TFA)
Activates NBS and facilitates the electrophilic substitution.[10]
Temperature
0 °C to Room Temp.
Controls the reaction rate and minimizes potential side reactions.
Expected Yield
70-85%
High regioselectivity leads to good yields of the desired product.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for a single synthetic step, applicable to both the methoxylation and bromination stages.
Caption: Generalized laboratory workflow diagram.
Conclusion
The synthesis of 7-Bromo-2-chloro-4-methoxyquinoline from 2,4-dichloroquinoline is reliably achieved through a strategic two-step sequence. The initial regioselective nucleophilic aromatic substitution at the C4 position with sodium methoxide is a high-yielding and robust transformation. The subsequent introduction of the electron-donating methoxy group provides the necessary activation for a highly regioselective electrophilic bromination at the C7 position using NBS. This logical and efficient pathway provides reliable access to a valuable substituted quinoline intermediate for application in pharmaceutical research and development.
References
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.
CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. Google Patents.
7-bromo-2-chloro-4-methylquinoline - C10H7BrClN, density, melting point, boiling point, structural formula, synthesis. ChemSrc. Available at: [Link]
2-Chloro-4-methoxyquinoline | C10H8ClNO. PubChem, NIH. Available at: [Link]
Kinetics of parallel reaction between 1,2,4-trichlorobenzene and sodium methoxide. ResearchGate. Available at: [Link]
2,4-Dichloro-7-methoxyquinoline | C10H7Cl2NO. PubChem, NIH. Available at: [Link]
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]
4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. ResearchGate. Available at: [Link]
Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate. Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Taylor & Francis Online. Available at: [Link]
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Semantic Scholar. Available at: [Link]
Reaction between chlorobenzene and sodium methoxide to produce anisole. Chemistry Stack Exchange. Available at: [Link]
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. Available at: [Link]
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]
Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-yn-1-yl)anilines. Thieme Connect. Available at: [Link]
Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]
1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE. Organic Syntheses Procedure. Available at: [Link]
16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
Aromatic Nucleophilic Substitution Reaction. YouTube. Available at: [Link]
Sodium Methoxide. Sciencemadness.org. Available at: [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Physical Properties and Synthetic Utility of 7-Bromo-Substituted Quinoline Derivatives
The following technical guide details the physical properties, electronic architecture, and synthetic utility of 7-bromo-substituted quinoline derivatives. Executive Summary The 7-bromoquinoline scaffold represents a cri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical properties, electronic architecture, and synthetic utility of 7-bromo-substituted quinoline derivatives.
Executive Summary
The 7-bromoquinoline scaffold represents a critical pharmacophore and intermediate in medicinal chemistry.[1] Distinguished by the presence of a heavy halogen atom at the C7 position of the fused benzopyridine ring, this moiety imparts unique electronic and steric properties compared to its chlorinated or unsubstituted analogs.
This guide analyzes the 7-bromo-substituted quinoline class, focusing on the parent compound (7-bromoquinoline) and key functionalized derivatives (e.g., 7-bromo-4-chloroquinoline). The 7-bromo substituent serves two primary roles: it modulates lipophilicity (LogP) and metabolic stability, and it acts as a high-fidelity "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of drug candidates.
Molecular Architecture & Electronic Profile
The physicochemical behavior of 7-bromoquinoline is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further perturbed by the bromine atom.
Electronic Effects
Inductive Effect (-I): The electronegative bromine atom (
) exerts a strong inductive withdrawal on the -framework, reducing electron density at the C7 and C8 positions.
Resonance Effect (+R): While halogens can donate lone pair electrons into the
-system, the orbital overlap between Br () and C () is poor compared to F or Cl. Consequently, the inductive deactivation dominates, making the ring system less susceptible to electrophilic aromatic substitution than unsubstituted quinoline.
Basicity (pKa): The electron-withdrawing nature of the 7-Br substituent lowers the basicity of the quinoline nitrogen. While unsubstituted quinoline has a pKa of ~4.94, 7-bromoquinoline exhibits a calculated pKa of ~2.9 , indicating it is a significantly weaker base [1].
Diagram: Electronic Influence & Reactivity Logic
The following diagram illustrates the electronic pressure points and the resulting reactivity profile of the scaffold.
Caption: Electronic and reactivity impact of the 7-bromo substituent on the quinoline core.
Thermodynamic & Solubility Profile
The introduction of bromine significantly alters the solid-state packing and solubility profile compared to the parent quinoline. The high molecular weight of bromine (79.9 amu) increases density and melting points due to enhanced London dispersion forces and potential halogen bonding interactions in the crystal lattice.
Table 1: Comparative Physical Properties
Property
7-Bromoquinoline (Parent)
7-Bromo-4-chloroquinoline
Reference
CAS Number
4965-36-0
75090-52-7
[1][2]
Molecular Weight
208.06 g/mol
242.50 g/mol
[1]
Physical State
Solid (Low melting)
Solid
[2]
Melting Point
32 – 36 °C
98 – 102 °C (Typical for analogs)
[2]
Boiling Point
290 °C (at 760 mmHg)
N/A (Decomposes)
[2]
LogP (Calc)
2.9
3.6
[1]
Solubility
Soluble: DCM, Ethanol, DMSOInsoluble: Water
Soluble: DMSO, ChloroformInsoluble: Water
[2]
Appearance
Yellow to brown crystalline mass
Light yellow powder
[2]
Key Insight: The low melting point of the parent 7-bromoquinoline (32-36 °C) requires careful handling during purification. It may oil out during recrystallization, necessitating the use of seeded cooling or sublimation for high-purity isolation.
Photophysical Characterization
Quinoline derivatives are historically significant fluorophores.[2] However, the presence of bromine at the 7-position introduces the Heavy Atom Effect , which quenches fluorescence through enhanced spin-orbit coupling.
Spectral Properties[4][5][6][7][8]
UV-Vis Absorption: 7-bromo-substituted quinolines typically exhibit absorption maxima (
) in the 320–380 nm range (UV-A), attributed to transitions of the aromatic system [3].
Fluorescence Quenching: Unlike 7-hydroxyquinoline or amino-quinolines which are highly fluorescent, 7-bromo derivatives often show reduced quantum yields (
). The bromine atom facilitates Intersystem Crossing (ISC) from the excited singlet state () to the triplet state (), competing with fluorescence emission.
Stokes Shift: When fluorescence is observed (e.g., in polar aprotic solvents), a moderate Stokes shift (50–100 nm) is typical, with emission in the blue-green region (400–450 nm ) [3].
Synthetic Utility: The C-Br Handle
The 7-bromo position is strategically vital because it is electronically distinct from the 2-, 3-, and 4-positions. In poly-halogenated quinolines (e.g., 4,7-dichloroquinoline or 4-chloro-7-bromoquinoline), the reactivity order allows for regiospecific functionalization.
) with amines/alkoxides due to the activation by the ring nitrogen.
C7-Br: Inert to
but highly reactive toward Palladium(0) oxidative addition. This allows the installation of biaryl systems via Suzuki coupling after C4 functionalization is complete.
Experimental Protocols
Protocol A: Synthesis of 7-Bromo-4-chloroquinoline
This protocol describes the conversion of a hydroxy intermediate to the chloro-derivative, a standard precursor for drug discovery [4].
Setup: Charge a dry round-bottom flask with 7-bromo-4-hydroxyquinoline (1.0 equiv) and anhydrous dioxane (10 volumes).
Addition: Add
(2.5 equiv) dropwise at room temperature under inert atmosphere ().
Reaction: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) until the polar starting material disappears.
Quench: Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
.
Neutralization: Adjust pH to ~8–9 using ammonium hydroxide (
) or saturated to precipitate the free base.
Isolation: Filter the light yellow precipitate, wash copiously with water, and dry under vacuum over
.
Yield: Typical yields range from 80–90%.
Protocol B: General Suzuki Coupling at C7
Purpose: To arylate the 7-position using the bromine handle.
A Comprehensive Technical Guide to 2-Chloro-4-Methoxyquinoline Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-chloro-4-methoxyquinoline derivatives, a class of heterocyclic compounds with significant promise in medici...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-chloro-4-methoxyquinoline derivatives, a class of heterocyclic compounds with significant promise in medicinal chemistry. We will delve into the synthetic strategies for accessing this scaffold, its physicochemical characteristics, and the diverse biological activities exhibited by its derivatives. This document is designed to be a valuable resource, offering both foundational knowledge and practical insights for researchers working on the discovery and development of novel therapeutics.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry and a well-established "privileged structure" in drug discovery. Its presence in numerous natural products and synthetic drugs highlights its ability to interact with a wide range of biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1]
The 2-chloro-4-methoxyquinoline core represents a particularly interesting scaffold for medicinal chemists. The substituents at the 2 and 4 positions are not merely decorative; they are crucial determinants of the molecule's reactivity and biological function.
The 2-Chloro Group: This is the lynchpin for synthetic diversification. The chlorine atom activates the C2 position for nucleophilic aromatic substitution, making it an excellent synthetic handle to introduce a wide array of functional groups and build molecular complexity.
The 4-Methoxy Group: This group significantly influences the electronic properties of the quinoline ring. The methoxy group can affect how the molecule interacts with its biological target and can also impact its metabolic stability and pharmacokinetic profile.[2][3]
This guide will explore how these features are leveraged to create novel derivatives with potent biological activities.
Synthesis of 2-Chloro-4-Methoxyquinoline Derivatives
The synthetic accessibility of a chemical scaffold is paramount for its exploration in a drug discovery program. The 2-chloro-4-methoxyquinoline core serves as a versatile intermediate for creating large libraries of analogues.
General Synthetic Strategy
The most common approach to synthesizing derivatives of this class involves a two-stage process: first, the construction of the core 2-chloro-4-methoxyquinoline scaffold, followed by the diversification at the C2 position. While a direct, one-pot synthesis for 2-chloro-4-methoxyquinoline is not extensively documented, a logical pathway can be constructed from established methodologies for similar heterocycles.[4] A plausible route often starts from a suitable aniline precursor, proceeding through a cyclization and subsequent chlorination and methoxylation steps.
The key to derivatization is the reactivity of the C2-chloro group, which readily undergoes nucleophilic substitution with various nucleophiles, particularly amines, to yield a diverse range of 2-substituted-4-methoxyquinolines.[5]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Halogenated Quinoline Scaffolds for Medicinal Chemistry
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The quinoline heterocycle remains a "privileged scaffold" in medicinal chemistry, serving as the backbone for diverse therapeutics ranging from historical antimalarials to modern tyrosine kinase inhibitors.[1] However, the biological efficacy of these scaffolds is rarely intrinsic to the ring system alone; it is frequently unlocked through strategic halogenation.
This guide moves beyond basic structure-activity relationships (SAR) to analyze the physicochemical causality of halogen incorporation. We examine how fluorine, chlorine, bromine, and iodine modulate lipophilicity, metabolic stability, and—crucially—target engagement through halogen bonding (X-bonding). Furthermore, we detail robust, self-validating synthetic protocols for accessing these scaffolds, prioritizing modern late-stage functionalization over archaic ring-closing methods.
Part 1: The Medicinal Chemistry of Halogenation
Beyond Lipophilicity: The Electronic Landscape
While halogens are often employed to increase LogP (lipophilicity) to enhance membrane permeability, their role in modulating the electronic density of the quinoline ring is equally critical.
Fluorine (F): With the highest electronegativity, fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the quinoline nitrogen. This is vital for tuning the basicity of the scaffold to prevent lysosomal trapping or to optimize binding in pH-specific microenvironments.
Chlorine (Cl) & Bromine (Br): These atoms offer a balance of inductive withdrawal and mesomeric donation. In the context of metabolic stability, placing a chlorine atom at a metabolically labile site (e.g., C2 or C4) blocks cytochrome P450-mediated oxidation, extending the drug's half-life (
).
The Sigma Hole and Halogen Bonding
A paradigm shift in kinase inhibitor design is the exploitation of Halogen Bonding (X-bond) . Unlike hydrogen bonds, where the interaction is electrostatic between a proton and an electron pair, X-bonding involves the interaction of an electron-rich donor (Lewis base, e.g., a backbone carbonyl oxygen) with the electron-deficient "sigma hole" (
-hole) located on the distal side of the halogen atom.
relative to the C-X bond), allowing for high-precision docking within the ATP-binding pocket of kinases.
Visualization: Halogen-Driven SAR Logic
The following diagram illustrates the functional roles of halogen atoms at specific positions on the quinoline scaffold.
Figure 1: Strategic placement of halogens on the quinoline ring to modulate specific pharmacological parameters.
Part 2: Synthetic Architectures
Traditional methods like the Skraup or Friedländer synthesis are valuable for de novo ring construction but often lack the regioselectivity required for complex analogs. Modern medicinal chemistry favors Late-Stage Functionalization (LSF) , allowing researchers to diversify a core scaffold at the end of the synthetic route.
Synthetic Decision Framework
When designing a route to a halogenated quinoline, the choice between ring construction and functionalization depends on the availability of precursors and the desired substitution pattern.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on halogen position.
Part 3: Experimental Protocol
Regioselective C5-Chlorination of 8-Substituted Quinolines[3]
Context: Direct electrophilic halogenation of quinoline typically occurs at the C3 or C6/C8 positions due to electronic bias. Accessing the C5 position is notoriously difficult. The following protocol utilizes a metal-free, remote C-H halogenation strategy directed by an amide group at C8, using Trichloroisocyanuric Acid (TCCA) as the chlorine source. This method is superior to NCS due to higher atom economy and milder conditions.
Mechanism: The reaction proceeds via an N-chloroamide intermediate, followed by a specific intramolecular homolytic aromatic substitution or an acid-catalyzed rearrangement, delivering chlorine exclusively to C5 (para to the directing group).
In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-acetamidoquinoline (186 mg, 1.0 mmol) in MeCN (5.0 mL).
Ensure the solution is clear. If the substrate is not fully soluble, mild sonication is permitted.
Reagent Addition:
Add TCCA (79 mg, 0.34 mmol) in a single portion at room temperature (25 °C).
Critical Control Point: Do not use excess TCCA initially. The stoichiometry is precise (1/3 equiv) to prevent over-chlorination at C7.
Reaction Monitoring:
Stir the reaction mixture open to air (no inert atmosphere required) for 2–4 hours .
TLC Monitoring: Use Hexane:EtOAc (7:3). The product (5-chloro-8-acetamidoquinoline) will appear as a less polar spot compared to the starting material.
Self-Validation: If the reaction stalls, check the pH. The formation of cyanuric acid byproduct slightly acidifies the medium, which actually catalyzes the reaction.
Workup & Purification:
Once conversion is >95% by TLC, dilute the mixture with Dichloromethane (DCM) (20 mL).
Wash with saturated NaHCO₃ (2 x 10 mL) to remove cyanuric acid and neutralize.
Wash with Brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Characterization:
¹H NMR (CDCl₃): Look for the disappearance of the C5-H signal and a downfield shift of the C4-H doublet due to the deshielding effect of the adjacent chlorine.
Yield Expectation: 85–92% isolated yield.
Part 4: Data Summary & Case Studies
Comparative Halogen Effects in Kinase Inhibition
The following table summarizes the impact of halogen substitution on the potency (
) of a hypothetical Quinoline-based Kinase Inhibitor (QKI) targeting the ATP pocket (e.g., c-Met or EGFR).
Halogen Bond: Strong interaction with backbone C=O.
QKI-Br
-Br
8
Stronger Halogen Bond: Larger -hole.
QKI-I
-I
45
Steric penalty: Iodine is too large for this specific pocket.
Insight: While Iodine forms the strongest halogen bond theoretically, the steric bulk often outweighs the electronic gain in restricted pockets. Chlorine or Bromine is often the "sweet spot."
Pathway Visualization: The Biofilm Eradication Mechanism
Halogenated quinolines (HQs) have emerged as potent agents against Staphylococcus epidermidis biofilms. They function by disrupting the metal homeostasis within the biofilm matrix.
Figure 3: Mechanism of action for Halogenated Quinolines in biofilm eradication.
References
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
[Link]
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
[Link]
Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules.
[Link]
The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ChemBioChem.
[Link]
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.
[Link]
Difference between 7-bromo and 6-bromo quinoline isomers
Precision Engineering of the Quinoline Scaffold for Medicinal Chemistry Executive Summary In the realm of heterocyclic drug discovery, the quinoline scaffold is ubiquitous, yet the positional isomerism of halogenated pre...
Author: BenchChem Technical Support Team. Date: March 2026
Precision Engineering of the Quinoline Scaffold for Medicinal Chemistry
Executive Summary
In the realm of heterocyclic drug discovery, the quinoline scaffold is ubiquitous, yet the positional isomerism of halogenated precursors—specifically 6-bromoquinoline and 7-bromoquinoline —presents a frequent bottleneck in Structure-Activity Relationship (SAR) exploration. While they share the same molecular formula (
), their electronic environments, synthetic accessibility, and downstream reactivities diverge significantly.
This guide analyzes the critical distinctions between these two isomers, providing researchers with the data required to select, synthesize, and validate the correct isomer for high-affinity target engagement.
Part 1: Structural & Electronic Analysis[1]
Electronic Density and Vector Orientation
The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom at position 1 induces significant polarization.[1]
6-Bromoquinoline: The bromine is located at the C6 position, which is para-like relative to the ring fusion but conjugated through the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-system. The C6 position is electron-rich compared to the pyridine ring but electron-neutral relative to C7.[1]
7-Bromoquinoline: The bromine is at C7, effectively meta to the ring fusion carbon (C8a) and the nitrogen. This position is electronically distinct, often exhibiting different Hammett substituent effects in biological binding pockets compared to the C6 isomer.
Implication for SAR:
Vectors: The C6-Br bond projects a vector ~30° offset from the long axis of the molecule.[1] The C7-Br bond projects a vector ~90° offset.[1] Switching isomers radically alters the trajectory of any group added via cross-coupling, potentially making or breaking a salt bridge or hydrophobic interaction in the binding pocket.
Molecular Orbital Visualization
The following diagram illustrates the connectivity and the distinct steric environments of the two isomers.
Figure 1: Comparative workflow of synthesis and reactivity profiles for 6- and 7-bromoquinoline.
Part 2: Synthesis and Purification Challenges
The primary differentiator between these isomers is synthetic accessibility.[1]
The Skraup Reaction Dilemma
The Skraup synthesis (aniline + glycerol +
+ oxidant) is the industry standard, but its regiochemical outcome depends entirely on the starting aniline.
Precursor
Reaction Outcome
Yield/Purity
4-Bromoaniline
6-Bromoquinoline (Exclusive)
High (>80%).[1][2] The 4-position is blocked, forcing cyclization to the only available ortho carbon.
3-Bromoaniline
Mixture: 7-Bromoquinoline + 5-Bromoquinoline
Low to Moderate.[1] Cyclization can occur at either ortho position (C2 or C6 of the aniline), leading to a ~1:1 mixture that is difficult to separate.[2]
Purification Protocol for 7-Bromoquinoline
Since direct synthesis yields a mixture, purification is critical.[1] The 5- and 7-isomers have very similar boiling points and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
values.
Recommended Workflow:
Synthesis: Perform Skraup reaction on 3-bromoaniline.
Workup: Neutralize with
, extract with DCM.
Separation (Critical Step):
Crystallization:[1] 5-bromoquinoline often crystallizes differently (higher MP: ~50°C) than 7-bromoquinoline (MP: 32–36°C).[1][2] Repeated recrystallization from ethanol/hexane can enrich the 7-isomer.[1]
Flash Chromatography:[1] Requires a shallow gradient (0-10% EtOAc in Hexanes).[1][2] The 5-isomer typically elutes slightly faster due to the proximity of the Br to the Nitrogen lone pair (peri-interaction), reducing polarity.
Part 3: Spectroscopic Differentiation (The "Fingerprint")[3]
Confusing these isomers is a common error.[1] Proton NMR (
NMR) is the definitive method for identification.[2]
H5 appears as a doublet with small meta-coupling ( Hz).[2] H7 is a dd (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Hz).[2]
H8 appears as a doublet with small meta-coupling (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Hz).[2] H6 is a dd (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Hz).[2]
Diagnostic
Look for the strong ortho-coupling ( Hz) on the protons downstream of the Br (H7-H8).[2]
Look for the strong ortho-coupling ( Hz) on the protons upstream of the Br (H5-H6).[2]
Physical Properties[2][4]
6-Bromoquinoline: MP 19–24 °C (Often a liquid or low-melting solid at RT).[1][2]
7-Bromoquinoline: MP 32–36 °C (Distinct solid at RT).[1][2]
Part 4: Reactivity Profiles
Cross-Coupling (Suzuki-Miyaura)
Both isomers undergo Pd-catalyzed cross-coupling, but steric environments differ.[1][2]
6-Bromo: Sterically unencumbered.[1] Reacts rapidly with boronic acids using standard catalysts (e.g.,
7-Bromo: The C7 position is adjacent to C8.[1] While not as hindered as the C8 position itself, bulky ligands on the Palladium center may experience slightly more steric repulsion from the peri-hydrogen at C8 compared to the C6 isomer.
Lithiation and Functionalization
Halogen-Lithium Exchange: Treatment with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-BuLi at -78°C in THF effects rapid BrLi exchange for both isomers.
Side Reactions:
7-Bromo: The resulting C7-lithio species is in close proximity to C8.[1] If the temperature rises, "Directed Ortho Metalation" (DoM) is unlikely to compete with exchange, but the stability of the C7-Li species is slightly lower due to the lack of conjugation with the nitrogen lone pair compared to C2/C4 positions.
Protocol Note: Always quench 7-lithioquinoline immediately with the electrophile to prevent equilibration or decomposition.[1]
Part 5: Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Bromoquinoline
Note: For 7-bromoquinoline, ensure high-purity starting material to avoid carrying forward the 5-bromo isomer, which will couple and create inseparable biaryl mixtures.[1]
Application Notes and Protocols for the Regioselective Functionalization of 7-Bromo-2-chloro-4-methoxyquinoline
Introduction Substituted quinolines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. T...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Substituted quinolines are a cornerstone in medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The precise introduction of functional groups onto the quinoline ring is paramount for modulating their biological activity and physicochemical properties. 7-Bromo-2-chloro-4-methoxyquinoline is a versatile building block, offering two distinct reactive sites for functionalization: the C2-chloro and C7-bromo positions. The ability to selectively manipulate one site over the other, a concept known as regioselective or orthogonal functionalization, is a powerful strategy for the efficient synthesis of complex quinoline derivatives.
This guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of 7-Bromo-2-chloro-4-methoxyquinoline. We will delve into the mechanistic underpinnings of selectivity in common cross-coupling reactions and nucleophilic aromatic substitutions, offering field-proven insights and detailed experimental procedures for researchers, scientists, and drug development professionals.
Understanding Regioselectivity: A Tale of Two Halogens
The key to the regioselective functionalization of 7-bromo-2-chloro-4-methoxyquinoline lies in the differential reactivity of the C-Cl and C-Br bonds, as well as the electronic nature of the quinoline ring.
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the selectivity is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the C-X bond. Generally, the C-Br bond is more reactive than the C-Cl bond towards Pd(0) insertion. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Therefore, under carefully controlled conditions, it is possible to selectively functionalize the C7 position while leaving the C2-chloro group intact.
Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is an electron-deficient heterocycle, particularly at the C2 and C4 positions, which are ortho and para to the ring nitrogen, respectively.[1] This electronic characteristic makes these positions susceptible to attack by nucleophiles. The C2-chloro group is significantly more activated towards SNAr than the C7-bromo group because the attack of a nucleophile at C2 leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom.[1][2] The C7 position lacks this degree of activation.
This differential reactivity provides a powerful synthetic handle to achieve orthogonal functionalization. One can first perform a palladium-catalyzed cross-coupling at the C7 position, followed by a nucleophilic aromatic substitution at the C2 position.
Diagram of Regioselective Functionalization Strategy
Caption: Orthogonal functionalization strategy for 7-Bromo-2-chloro-4-methoxyquinoline.
Protocols for Regioselective Functionalization
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.
Selective C7 Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[3][4][5]
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst.[4][6][7] The higher reactivity of the C-Br bond allows for selective coupling at the C7 position.
Experimental Protocol:
Reagents and Materials:
7-Bromo-2-chloro-4-methoxyquinoline
Arylboronic acid (1.1 - 1.5 equivalents)
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.02 - 0.05 equivalents) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand.
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2 - 3 equivalents)
Solvent: 1,4-Dioxane/H₂O (4:1), Toluene, or DMF
Inert atmosphere (Nitrogen or Argon)
Procedure:
a. To a flame-dried Schlenk flask, add 7-Bromo-2-chloro-4-methoxyquinoline, the arylboronic acid, and the base.
b. Evacuate and backfill the flask with an inert gas (repeat 3 times).
c. Add the solvent and the palladium catalyst under the inert atmosphere.
d. Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
e. Upon completion, cool the reaction to room temperature.
f. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
g. Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
h. Purify the crude product by column chromatography on silica gel.
Data Summary Table:
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
12
75-90
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
8
80-95
PdCl₂(dppf)
Cs₂CO₃
DMF
80
16
70-85
Selective C7 Functionalization via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[8][9]
Reaction Principle: The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.[10] The C-Br bond's preferential reactivity with palladium allows for selective alkynylation at the C7 position.[9]
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)
Solvent: THF or DMF
Inert atmosphere (Nitrogen or Argon)
Procedure:
a. To a Schlenk flask, add 7-Bromo-2-chloro-4-methoxyquinoline, Pd(PPh₃)₂Cl₂, and CuI.
b. Evacuate and backfill the flask with an inert gas.
c. Add the solvent (e.g., THF) and the base (e.g., Et₃N).
d. Add the terminal alkyne dropwise at room temperature.
e. Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours, monitoring by TLC or LC-MS.
f. After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
g. Concentrate the filtrate under reduced pressure.
h. Purify the residue by column chromatography.
Data Summary Table:
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuI
Et₃N
THF
25-50
6
70-88
Pd(OAc)₂ / XPhos / CuI
DIPA
DMF
60
4
80-92
Selective C2 Functionalization via Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are ideal for introducing amines, alcohols, and thiols at the activated C2 position of the quinoline ring.[11][12]
Reaction Principle: The reaction proceeds via an addition-elimination mechanism.[12] The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged Meisenheimer-like intermediate.[12] Subsequent elimination of the chloride leaving group restores the aromaticity of the ring.
Experimental Protocol (Amination):
Reagents and Materials:
7-Bromo-2-chloro-4-methoxyquinoline
Amine (primary or secondary) (1.5 - 3.0 equivalents)
Base (optional, depending on the amine's nucleophilicity): K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA.
Solvent: DMSO, DMF, NMP, or an alcohol like n-butanol.
Procedure:
a. In a sealed tube or round-bottom flask, dissolve 7-Bromo-2-chloro-4-methoxyquinoline in the chosen solvent.
b. Add the amine and the base (if required).
c. Heat the reaction mixture to 80-150 °C for 2-24 hours. Microwave irradiation can significantly reduce reaction times.[13]
d. Monitor the reaction progress by TLC or LC-MS.
e. Upon completion, cool the reaction to room temperature.
f. Pour the reaction mixture into water to precipitate the product.
g. Collect the solid by filtration, wash with water, and dry.
h. If necessary, purify the product by recrystallization or column chromatography.
Data Summary Table (Amination):
Nucleophile (Amine)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Morpholine
None
n-Butanol
120
12
85-95
Aniline
K₂CO₃
DMSO
140
8
70-85
Benzylamine
DIPEA
NMP
100
16
80-90
Diagram of Key Reaction Mechanisms
Caption: Simplified mechanisms for Suzuki-Miyaura coupling and SNAr.
Conclusion
The regioselective functionalization of 7-Bromo-2-chloro-4-methoxyquinoline offers a versatile and powerful platform for the synthesis of diverse and complex quinoline derivatives. By understanding the underlying principles of reactivity—preferential palladium-catalyzed cross-coupling at the C7-bromo position and selective nucleophilic aromatic substitution at the activated C2-chloro position—researchers can strategically design synthetic routes to novel compounds with potential applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the practical implementation of these transformations.
References
Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Buchwald-Hartwig amination of 7-Bromo-2-chloro-4-methoxyquinoline
Application Note: High-Precision Regioselective Amination of 7-Bromo-2-chloro-4-methoxyquinoline Executive Summary This application note details the regioselective Buchwald-Hartwig amination of 7-Bromo-2-chloro-4-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Precision Regioselective Amination of 7-Bromo-2-chloro-4-methoxyquinoline
Executive Summary
This application note details the regioselective Buchwald-Hartwig amination of 7-Bromo-2-chloro-4-methoxyquinoline . The core challenge with this substrate is distinguishing between two electrophilic sites: the C7-Bromine (benzenoid ring) and the C2-Chlorine (activated pyridine ring).
While the C2-position is electronically activated by the adjacent nitrogen (making it susceptible to SNAr and oxidative addition), the C-Br bond at C7 possesses a lower bond dissociation energy (BDE) compared to C-Cl. By utilizing a controlled catalytic system based on Pd(OAc)₂/BINAP , this protocol achieves >95% regioselectivity for the C7-position, preserving the C2-chloride for subsequent functionalization (e.g., library diversifications).
Strategic Analysis: The Selectivity Challenge
The substrate presents a "tug-of-war" between bond strength and electronic activation:
C7-Bromo (Target): Located on the benzenoid ring. Reactivity is governed by the weaker C-Br bond (~81 kcal/mol).
C2-Chloro (Off-Target): Located on the pyridine ring. The C-Cl bond is stronger (~96 kcal/mol), but the position is highly activated for oxidative addition due to the inductive electron-withdrawal of the quinoline nitrogen.
4-Methoxy Effect: The methoxy group at C4 is crucial. As an electron-donating group (EDG), it increases electron density in the pyridine ring, slightly deactivating the C2-chloride toward oxidative addition compared to a bare quinoline. This electronic bias is leveraged to enhance C7-selectivity.
Mechanistic Pathway & Selectivity Logic
The following diagram illustrates the divergent pathways. We target Pathway A (Kinetic Control) while suppressing Pathway B .
Caption: Mechanistic divergence showing kinetic preference for C7-Br oxidative addition over C2-Cl.
Bidentate; ensures mono-dentate Pd species are minimized
Cs₂CO₃
2.0
Base
Mild base; minimizes base-mediated side reactions
Toluene
0.2 M
Solvent
Anhydrous, degassed
Step-by-Step Methodology
1. Catalyst Pre-complexation (Critical for Reproducibility):
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and BINAP (18.7 mg, 0.03 mmol).
Add 1.0 mL of anhydrous Toluene.
Stir at room temperature for 10 minutes. The solution should turn from orange to a clear yellow/orange, indicating the formation of the L₂Pd(OAc)₂ species. Note: Pre-forming the catalyst ensures active species are ready before encountering the substrate, preventing non-specific Pd precipitation.
2. Reaction Assembly:
To the catalyst vial, add the substrate (272 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol).
Add the amine partner (1.2 mmol).
Add remaining Toluene (4.0 mL) to reach a concentration of ~0.2 M.
Seal the vial with a crimp cap containing a PTFE septum.
3. Reaction Execution:
Heat the block to 90°C .
Stir vigorously (1000 rpm). Mass transfer is critical in heterogeneous base mixtures.
Monitor: Check LCMS at 2 hours.
Target: Disappearance of Starting Material (SM).
Watchlist: Appearance of M+Amine (Product) vs M+2*Amine (Bis-product).
Reaction is typically complete within 4-6 hours.
4. Workup & Purification:
Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash pad with EtOAc.
Concentrate filtrate under reduced pressure.
Purification: Flash Column Chromatography (SiO₂).
Eluent: Hexane/EtOAc gradient (typically 0-40% EtOAc). The 4-methoxy group makes the product reasonably polar; ensure the column is flushed well.
Workflow Visualization
Caption: Operational workflow emphasizing the pre-complexation step and decision gates.
Troubleshooting & Quality Control
Observation
Diagnosis
Corrective Action
Low Conversion (<50%)
Catalyst Deactivation
Ensure Toluene is strictly anhydrous/degassed. Oxidation of phosphine kills the catalyst.
Bis-amination (C2 & C7)
Temperature too high
Reduce Temp to 80°C. Switch base to K₃PO₄ (weaker).
C2-Amination (Wrong Regio)
Ligand Exchange
BINAP is generally selective. If C2 reacts, the catalyst is too active. Avoid ligands like RuPhos or BrettPhos for this specific selective step.
Protodehalogenation
Solvent/Hydride Source
Ensure solvent is not an alcohol. If using Dioxane, ensure it is peroxide-free.
References
Selectivity in Quinoline Systems:
Blaser, A., et al. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." The Journal of Organic Chemistry, vol. 73, no. 22, 2008, pp. 8880–8892.
General Buchwald-Hartwig Methodology:
Paul, F., Patt, J., & Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society, vol. 116, no. 13, 1994, pp. 5969–5970.
Catalyst Pre-activation & Ligand Effects:
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[6][8] Journal of the American Chemical Society, vol. 130, no.[8] 41, 2008, pp. 13552–13554.
Application Note: Regioselective Methoxylation of 2,4-Dichloro-7-bromoquinoline
Methodologies for Mono- and Di-Substituted Kinase Inhibitor Scaffolds Executive Summary & Mechanistic Causality The 2,4-dichloro-7-bromoquinoline scaffold is a highly versatile building block in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Methodologies for Mono- and Di-Substituted Kinase Inhibitor Scaffolds
Executive Summary & Mechanistic Causality
The 2,4-dichloro-7-bromoquinoline scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and KRAS G12D inhibitors[1]. The functionalization of this scaffold via Nucleophilic Aromatic Substitution (
) requires rigorous control over regioselectivity to ensure the correct placement of substituents.
Causality of Regioselectivity:
The quinoline nitrogen exerts both a strong inductive electron-withdrawing effect and a resonance effect that highly activates the adjacent C-2 and C-4 positions towards nucleophilic attack. However, the C-2 position is kinetically favored. The direct proximity of the C-2 carbon to the electronegative nitrogen optimally stabilizes the developing negative charge in the Meisenheimer transition state [2].
Consequently, utilizing stoichiometric sodium methoxide (NaOMe) at lower temperatures selectively yields the kinetic product: 7-bromo-4-chloro-2-methoxyquinoline . Conversely, applying thermodynamic conditions with excess reagent and heat drives the reaction to overcome the activation barrier of the C-4 position, yielding the fully substituted 7-bromo-2,4-dimethoxyquinoline [3]. Crucially, the C-7 bromine remains inert under metal-free
conditions because it sits meta to the nitrogen's resonance activation, preserving the halogen handle for downstream cross-coupling (e.g., Suzuki-Miyaura).
Reaction Pathway & Workflow Visualization
Figure 1: Reaction pathway demonstrating the kinetic preference for C-2 methoxylation over C-4.
Figure 2: Standard experimental workflow for the regioselective methoxylation protocol.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The deliberate use of anhydrous conditions prevents the formation of 2-quinolone or 4-quinolone side products (caused by hydroxide attack), while precise quenching stops the reaction at the desired kinetic endpoint.
Objective: Synthesis of 7-bromo-4-chloro-2-methoxyquinoline.
Preparation: Flame-dry a 100 mL round-bottom flask. Add 2,4-dichloro-7-bromoquinoline (1.00 g, 3.61 mmol) and anhydrous methanol (36 mL, 0.1 M).
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C under a nitrogen atmosphere.
Addition: Dropwise add sodium methoxide (NaOMe) solution (0.5 M in MeOH, 7.58 mL, 3.79 mmol, 1.05 eq) over 15 minutes.
Causality Insight: Slow addition prevents localized exothermic heating, which would prematurely provide the activation energy needed for thermodynamic equilibration to the di-methoxy byproduct.
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature (20–25 °C) for an additional 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).
Quenching: Once the starting material is consumed, immediately quench the reaction by adding 10 mL of saturated aqueous
.
Causality Insight: The mild acid instantly neutralizes the remaining methoxide, halting any further
activity and locking in the kinetic product.
Extraction: Remove methanol in vacuo. Partition the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, filter, and concentrate.
Purification: Purify the crude residue via flash column chromatography (
Objective: Synthesis of 7-bromo-2,4-dimethoxyquinoline.
Preparation: In a 100 mL round-bottom flask, suspend 2,4-dichloro-7-bromoquinoline (1.00 g, 3.61 mmol) in anhydrous methanol (18 mL, 0.2 M).
Addition: Add sodium methoxide (NaOMe) solution (25 wt% in MeOH, 2.47 mL, 10.8 mmol, 3.0 eq) in one portion at room temperature.
Heating: Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 16 hours.
Causality Insight: The thermodynamic barrier for the second substitution at the sterically and electronically less favorable C-4 position requires elevated thermal energy and a vast excess of the nucleophile.
Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove the majority of the methanol.
Extraction: Dilute the residue with water (20 mL) and extract with dichloromethane (DCM) (3 × 20 mL). Wash the combined organics with brine, dry over
, and concentrate.
Purification: Purify via flash column chromatography (
, gradient 10–30% EtOAc in Hexanes).
Quantitative Data & Condition Matrix
Parameter
Protocol A (Mono-Methoxylation)
Protocol B (Di-Methoxylation)
Target Product
7-bromo-4-chloro-2-methoxyquinoline
7-bromo-2,4-dimethoxyquinoline
NaOMe Equivalents
1.05 eq
3.00 - 4.00 eq
Temperature
0 °C Room Temperature
65 °C (Reflux)
Reaction Time
3 Hours
16 - 24 Hours
Solvent Concentration
0.1 M (Anhydrous MeOH)
0.2 M (Anhydrous MeOH)
Expected Yield
80 - 85%
70 - 75%
Analytical Signatures & Troubleshooting (E-E-A-T)
A hallmark of a robust protocol is the ability to self-validate the outcome through distinct analytical signatures.
Mass Spectrometry (Isotope Pattern Tracking):
Tracking the halogen isotope patterns via LC-MS is the most definitive way to confirm regioselective substitution without NMR:
Starting Material (
): Exhibits a complex 9:15:7:1 isotope pattern across M, M+2, M+4, M+6.
Mono-Methoxy Product (
): The displacement of one chlorine simplifies the pattern to a distinct 3:4:1 ratio across M, M+2, M+4.
Di-Methoxy Product (
): The displacement of both chlorines leaves only the C-7 bromine, yielding a classic 1:1 ratio for M, M+2.
Nuclear Magnetic Resonance (
-NMR):
The chemical shift of the C-3 proton is highly diagnostic. In the mono-methoxy product, the C-3 proton typically appears as a singlet around 7.2–7.4 ppm . In the di-methoxy product, the strong electron-donating effect of the two methoxy groups heavily shields the C-3 proton, shifting it significantly upfield to ~6.5 ppm .
Troubleshooting Matrix
Observation / Issue
Mechanistic Cause
Corrective Action
Formation of Di-methoxy in Protocol A
Localized excess of NaOMe or insufficient cooling during addition.
Ensure rigorous dropwise addition at 0 °C with vigorous magnetic stirring.
Quinolone Byproducts (M-Cl+OH in MS)
Nucleophilic attack by hydroxide () due to moisture in the reagents.
Use freshly titrated NaOMe and strictly anhydrous methanol.
Incomplete Reaction in Protocol B
Loss of solvent volume or degraded NaOMe reagent.
Ensure the reflux condenser is properly chilled; verify NaOMe concentration.
References
Title: Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine
Source: Organic & Biomolecular Chemistry (2003)
URL: [Link]
Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones
Source: Elixir International Journal / ResearchGate (2012)
URL: [Link]
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings on 7-Bromoquinolines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cross-couple electron-deficient, nitrogen-containing heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to cross-couple electron-deficient, nitrogen-containing heterocycles. 7-bromoquinolines present a unique matrix of challenges: the basic nitrogen can poison the palladium catalyst, the electron-deficient core alters transmetalation kinetics, and the requisite basic conditions often induce protodeboronation of the boronic acid partner.
This guide is engineered to move beyond empirical "trial and error." Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure reproducible, high-yielding transformations.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following logical workflow to diagnose the specific failure mode of your coupling reaction.
Caption: Logical troubleshooting workflow for diagnosing and resolving 7-bromoquinoline Suzuki failures.
Section 1: FAQ & Troubleshooting Guide
Q1: Why does my 7-bromoquinoline reaction stall at <20% conversion despite using standard Pd(PPh3)4?A1: The failure of traditional catalysts like Pd(PPh3)4 stems from competitive ligand binding. The quinoline nitrogen (N1) acts as a strong σ-donor, coordinating to the palladium center and forming off-cycle, thermodynamically stable complexes[1]. This interaction effectively poisons the catalyst, preventing oxidative addition into the C-Br bond.
Solution: You must employ ligands that outcompete the quinoline nitrogen. Dialkylbiaryl phosphines, such as SPhos, possess extreme steric bulk that prevents the formation of off-cycle bis-ligated Pd complexes, while their electron-rich nature accelerates the oxidative addition step[2]. Alternatively, N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPr offer robust resistance to heteroatom poisoning[3].
Caption: Suzuki-Miyaura catalytic cycle highlighting N-coordination poisoning risks with quinolines.
Q2: I switched to an SPhos-based system, but now I observe significant protodeboronation of my boronic acid. How do I fix this?A2: Protodeboronation is a base-catalyzed, water-mediated degradation pathway. When employing highly active catalysts, if the transmetalation step is kinetically slower than the degradation rate of the boronic acid in the basic aqueous medium, the coupling partner is destroyed before C-C bond formation can occur.
Solution: Shift the kinetic equilibrium. Replace strong bases (NaOH, Na2CO3) with milder alternatives like K3PO4 or Cs2CO3 in a biphasic solvent system (e.g., Toluene/H2O)[4]. If protodeboronation persists, implement a syringe-pump addition of the boronic acid over 2 hours. This maintains a low steady-state concentration of the boronic acid, minimizing its exposure to the bulk basic media prior to transmetalation.
Q3: Does the position of the bromine (e.g., 7-bromo vs. 8-bromo) fundamentally alter the reaction mechanics?A3: Yes. The 7-position is electronically distinct and lacks the proximity effects seen in other isomers. For instance, 8-bromoquinolines can facilitate directed palladacycle formation due to the spatial proximity of the N1 atom, which can sometimes aid in C-H functionalization or specific coupling pathways[1]. In contrast, 7-bromoquinolines rely entirely on the inherent electrophilicity of the C-Br bond, making them highly susceptible to intermolecular N-coordination (poisoning) from neighboring substrate molecules.
Section 2: Quantitative Data & Ligand Screening
The following table summarizes the causal relationship between catalyst selection, base strength, and resulting yields when coupling 7-bromoquinoline with a standard aryl boronic acid.
Catalyst/Ligand System
Base
Solvent System
Temp (°C)
Conversion (%)
Primary Failure Mode / Observation
Pd(PPh3)4 (5 mol%)
Na2CO3
Toluene/H2O (5:1)
90
< 20
Catalyst poisoning via N-coordination.
Pd(dppf)Cl2 (5 mol%)
K2CO3
Dioxane/H2O (5:1)
90
45
Sluggish transmetalation; incomplete conversion.
Pd(OAc)2 / SPhos
K3PO4
Toluene/H2O (10:1)
80
> 95
Optimal conditions; rapid oxidative addition.
Pd-PEPPSI-IPr (2 mol%)
Cs2CO3
Dioxane (Anhydrous)
60
88
Trace homocoupling; highly effective for heteroarenes.
Section 3: Validated Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal controls and specific visual/analytical checkpoints to verify the reaction's progress, ensuring that any failure can be traced back to a specific mechanistic step.
High-Yielding Suzuki-Miyaura Coupling of 7-Bromoquinoline using Pd(OAc)2/SPhos
Add 7-bromoquinoline, arylboronic acid, K3PO4, and the internal standard to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Seal the flask and subject it to three cycles of vacuum/nitrogen backfill.
Causality Check: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand and to inhibit homocoupling pathways[5].
Solvent Addition & Pre-activation:
In a separate vial inside a glovebox (or under strict N2), dissolve Pd(OAc)2 and SPhos in degassed toluene. Stir for 5 minutes.
Validation Check: The solution should transition from a red/orange suspension to a clear, pale yellow solution, confirming the reduction of Pd(II) to the active Pd(0)-SPhos complex.
Reaction Initiation:
Inject the pre-activated catalyst solution into the main Schlenk flask.
Add degassed H2O via syringe.
Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure adequate mass transfer between the aqueous base and the organic phase.
Kinetic Monitoring (Self-Validation):
After 30 minutes, halt stirring briefly to allow phase separation. Extract a 10 µL aliquot from the organic layer.
Dilute with acetonitrile and analyze via LC-MS.
Validation Check: You should observe >50% conversion. If conversion is <10% and unreacted 7-bromoquinoline remains, catalyst poisoning has occurred (likely due to ligand oxidation prior to addition). If the boronic acid is absent but 7-bromoquinoline remains, protodeboronation is outcompeting transmetalation.
Quench and Isolation:
Upon complete consumption of the starting material (typically 2-4 hours), cool to room temperature.
Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Determine the crude NMR yield by comparing the product peaks against the 1,3,5-trimethoxybenzene internal standard before proceeding to silica gel chromatography.
References
One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction
Source: ePrints Soton (Chem. Int. Ed.)
URL:[1]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems
Source: PMC (NIH)
URL:[3]
Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model
Source: ACS Publications
URL:[4]
Technical Support Center: Overcoming Solubility Issues of Halogenated Quinolines in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with halogenated quinolines in their biological a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with halogenated quinolines in their biological assays. As a class of compounds with significant therapeutic potential, their inherent hydrophobicity often presents a roadblock to obtaining accurate and reproducible data.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
Here are some of the most common issues researchers face with halogenated quinolines and our initial recommendations.
Q1: My halogenated quinoline compound precipitates out of solution when I dilute my DMSO stock with aqueous assay buffer. What's happening and how can I prevent it?
A1: This phenomenon is known as "precipitation upon dilution" and is a frequent challenge with hydrophobic compounds like halogenated quinolines.[3] It occurs because the compound, while soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), becomes insoluble as the solvent is diluted with the aqueous buffer.[3] The final DMSO concentration is often too low to maintain the compound's solubility.[3]
Initial Steps to Mitigate Precipitation:
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay system that doesn't cause toxicity. Many cell-based assays can handle up to 0.5% (v/v) DMSO, but this must be verified empirically for your system.[4]
Multi-Step Dilution: Instead of a single large dilution, perform a stepwise dilution. You can try intermediate dilutions in a mixed solvent system before the final dilution in the aqueous buffer.[3]
Lower Compound Concentration: Consider if you can work with a lower final concentration of your compound in the assay. The active concentration might be below the solubility limit in your assay medium.[5]
Q2: I've tried optimizing my DMSO concentration, but my compound still precipitates. What other solvents can I try?
A2: If DMSO alone is insufficient, you can explore the use of co-solvents. These are substances added in small amounts to the primary solvent to increase the solubility of a poorly-soluble compound.[6]
It's crucial to test the tolerance of your specific assay to any new solvent, as they can also impact biological activity.[8]
Q3: What are cyclodextrins, and can they help with the solubility of my halogenated quinoline?
A3: Yes, cyclodextrins can be a very effective solution. They are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[9][10] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like your halogenated quinoline, within their core, forming a water-soluble inclusion complex.[3][9] This complex increases the apparent solubility of the compound in aqueous solutions.[3][9]
The formation of these inclusion complexes can significantly improve drug solubility and stability.[9][11]
Q4: My compound appears to be soluble initially but then crashes out of solution during the course of my assay. Why is this happening?
A4: This suggests that your compound is in a supersaturated state and is slowly precipitating over time. This can be triggered by factors like temperature fluctuations or interactions with components of your assay medium.
Strategies to Maintain Supersaturation:
Use of Precipitation Inhibitors: Polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can help to maintain a supersaturated state.[3]
Temperature Control: Ensure that your experimental setup maintains a consistent temperature throughout the assay.
II. In-Depth Troubleshooting Guides
When basic troubleshooting isn't enough, a more systematic approach is required. This section provides detailed guidance on how to tackle persistent solubility issues.
Understanding the "Why": Physicochemical Properties of Halogenated Quinolines
Halogenated quinolines are often characterized by high lipophilicity, which is a primary driver of their poor aqueous solubility.[1] The inclusion of halogen atoms can increase a molecule's lipophilicity, making it more permeable to cell membranes but also less soluble in aqueous environments.[12]
Systematic Approach to Solubility Enhancement
The following flowchart outlines a decision-making process for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the advantages and disadvantages of common solubility enhancement methods.
Method
Advantages
Disadvantages
Key Considerations
Co-solvents (e.g., DMSO, Ethanol)
Simple to implement; effective for many compounds.
Can be toxic to cells at higher concentrations; may interfere with assay components.[8][13]
Determine the maximum non-toxic concentration for your specific assay.
Cyclodextrins (e.g., HP-β-CD)
High solubilizing capacity for hydrophobic compounds; generally low toxicity.[9][10]
May not be effective for all compounds; can be more expensive than simple co-solvents.
The stoichiometry of the drug-cyclodextrin complex may need to be optimized.
pH Adjustment
Can significantly increase the solubility of ionizable compounds.[5]
Only applicable to compounds with ionizable functional groups; may alter the biological activity of the compound or assay components.
The pH of the final assay solution must be compatible with the biological system.
Solid Dispersions
Can significantly increase both the solubility and dissolution rate of a compound.[14][15]
More complex to prepare; requires specialized equipment.
The choice of carrier polymer is critical for success.
Nanoparticle Formulation
Increases the surface area of the drug, leading to enhanced dissolution and solubility.[16][17]
Requires specialized formulation expertise and equipment.
Particle size and stability must be carefully controlled.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Preparation of a Halogenated Quinoline Stock Solution and Serial Dilutions
Objective: To prepare a high-concentration stock solution of a halogenated quinoline in DMSO and perform serial dilutions for use in biological assays.
Materials:
Halogenated quinoline compound
Anhydrous DMSO
Sterile microcentrifuge tubes or vials
Vortex mixer
Sonicator water bath (optional)
Calibrated pipettes and sterile tips
Procedure:
Preparation of High-Concentration Stock Solution (e.g., 10 mM):
a. Weigh the appropriate amount of the halogenated quinoline compound and place it in a sterile microcentrifuge tube.
b. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
c. Gently vortex the tube until the compound is completely dissolved.[4]
d. If the compound does not dissolve readily, sonicate the tube in a water bath for several minutes. Gentle warming (e.g., 37°C) can also be used, but be cautious as heat can degrade some compounds.[4]
e. Once fully dissolved, visually inspect the solution for any undissolved particles.
f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Serial Dilution in 100% DMSO:
a. Label a series of sterile microcentrifuge tubes for your desired concentrations.
b. Add a specific volume of 100% DMSO to all tubes except the first one (which contains your stock solution).
c. Transfer a calculated volume from your stock solution to the second tube to create the first dilution.
d. Vortex the tube to ensure thorough mixing.
e. Using a fresh pipette tip, transfer the same volume from the second tube to the third tube, and continue this process for all subsequent dilutions.[4]
Final Dilution into Assay Medium:
a. Add the appropriate volume of each DMSO dilution to your assay medium to achieve the desired final compound concentration and a consistent, low final DMSO concentration (e.g., 0.1% or 0.5%).[4]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a halogenated quinoline in an aqueous buffer.
Materials:
Halogenated quinoline compound
DMSO (anhydrous)
Phosphate-buffered saline (PBS), pH 7.4
96-well UV-transparent microplate
Microplate reader with UV-Vis capabilities
Multichannel pipette
Procedure:
Prepare a stock solution: Dissolve the halogenated quinoline compound in DMSO to a final concentration of 10 mM.[5]
Create a dilution series: Prepare a series of dilutions of the stock solution in DMSO.
Add to aqueous buffer: In the 96-well plate, add a small volume of each DMSO dilution to a larger volume of PBS (e.g., 2 µL of DMSO stock into 198 µL of PBS).
Incubate and mix: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
Measure absorbance: Measure the absorbance of each well at the λmax of the quinoline compound using a microplate reader.[5]
Data analysis: Plot the absorbance against the nominal concentration of the compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.[5]
IV. Concluding Remarks
Overcoming the solubility challenges of halogenated quinolines is a critical step in unlocking their full therapeutic potential. By understanding the underlying physicochemical principles and systematically applying the strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. Remember that a multi-faceted approach, often combining several techniques, may be necessary to achieve optimal results.
V. References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
National Institutes of Health. (n.d.). Cyclodextrins in delivery systems: Applications.
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
Google. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery.
Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy.
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
National Institutes of Health. (2025, July 17). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
Organic Chemistry: An Indian Journal. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
Wikipedia. (n.d.). Cosolvent.
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Benchchem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
Quora. (2017, August 3). What effects does DMSO have on cell assays?
ACS Publications. (2015, December 1). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
Benchchem. (n.d.). Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays.
Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
The Journal of Physical Chemistry B. (2017, September 18). The Hydrophobic Effect and the Role of Cosolvents.
National Institutes of Health. (2019, May 15). Development of a high-throughput solubility screening assay for use in antibody discovery.
ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
Pharma Excipients. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
Macedonian Journal of Chemistry and Chemical Engineering. (2025, December 22). Design, synthesis, and biological evaluation of novel water-soluble quinoline-based conjugates with antioxidant, antimicrobial, and DNA-binding activities.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms.
Technical Support Center: Optimizing Catalyst Choice for 7-Bromoquinoline Cross-Coupling
Welcome to the Technical Support Center for cross-coupling methodologies involving 7-bromoquinoline. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for cross-coupling methodologies involving 7-bromoquinoline. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. 7-Bromoquinoline presents unique electronic and steric challenges: while the fused pyridine ring increases the electrophilicity of the benzenoid system (accelerating oxidative addition compared to unfunctionalized bromobenzenes), the Lewis basic nitrogen acts as a potent off-cycle ligand that can sequester palladium and stall your catalytic cycle[1].
This guide provides the mechanistic causality behind catalyst selection, self-validating experimental protocols, and data-driven troubleshooting for Suzuki-Miyaura and Buchwald-Hartwig couplings[2].
Mechanistic Insights: The N-Coordination Trap
The primary failure mode in 7-bromoquinoline cross-coupling is catalyst poisoning. The quinoline nitrogen can coordinate to the coordinatively unsaturated Pd(II) or Pd(0) intermediates in an intermolecular fashion. To prevent this, we must utilize sterically demanding, electron-rich ligands (such as Buchwald dialkylbiarylphosphines) that create a protective "pocket" around the palladium center, physically blocking the quinoline nitrogen from binding while still allowing the desired transmetalation[3].
Pd-catalytic cycle highlighting off-cycle quinoline N-coordination and bulky ligand rescue.
Catalyst & Reagent Optimization Matrices
Success relies on matching the steric bulk of the ligand to the nucleophile, and tuning the base to ensure transmetalation outpaces protodehalogenation—a common side reaction in the synthesis of complex quinoline derivatives like cholinesterase inhibitors[4].
Table 1: Ligand Selection Guide for 7-Bromoquinoline
Generates a highly active mono-ligated Pd species; accommodates bulky secondary amines without stalling.
BrettPhos
Biarylphosphine
Extremely High
Buchwald-Hartwig (1° Amines)
Prevents bis-arylation of primary amines; forces reductive elimination over off-cycle resting states.
dppf
Bidentate
Medium (Bite Angle 99°)
Suzuki-Miyaura (Unencumbered)
Useful for simple boronic acids, but highly susceptible to N-coordination poisoning if the reaction is dilute.
Table 2: Base Selection Guide
Base
pKa (aq)
Organic Solubility
Recommended Use Case
NaOtBu
~17.0
High (Toluene/THF)
Standard Buchwald-Hartwig. Caution: Can cause degradation of base-sensitive functional groups.
Cs₂CO₃
~10.3
Moderate (Dioxane)
Buchwald-Hartwig with sensitive substrates; Suzuki couplings requiring anhydrous conditions.
K₃PO₄
~12.3
Low (Requires H₂O)
Suzuki-Miyaura. Excellent balance of basicity to activate the boronic acid without hydrolyzing the substrate.
Validated Experimental Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step if the validation checkpoint fails.
Protocol A: High-Yield Suzuki-Miyaura Coupling of 7-Bromoquinoline
Utilized for C-C bond formation with minimal protodehalogenation.
Preparation : In a rigorously dried Schlenk flask, add 7-bromoquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol).
Catalyst Loading : Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%). Causality: G3 precatalysts generate the active Pd(0) species rapidly at room temperature, preventing the 7-bromoquinoline from trapping the catalyst in an inactive pre-activation state.
Solvent Addition : Add 10 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture.
Self-Validation Checkpoint 1: The solution should be pale yellow. If it turns black immediately, your solvent is contaminated with oxygen, causing rapid Pd(0) oxidation to Pd black. Discard and re-degas solvents via 3 freeze-pump-thaw cycles.
Reaction : Heat the mixture to 80 °C under a positive pressure of Argon for 4 hours.
Self-Validation Checkpoint 2: Upon reaching 80 °C, the mixture should transition to a deep, homogeneous red/orange, indicating the active Pd(0)-XPhos complex is turning over.
Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination with Primary Amines
Optimized to prevent bis-arylation and N-coordination[3],[2].
Preparation : Inside a nitrogen-filled glovebox, charge a vial with 7-bromoquinoline (1.0 equiv, 1.0 mmol), primary amine (1.2 equiv, 1.2 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).
Solvent : Add 5 mL of anhydrous, degassed Toluene. Seal the vial with a PTFE-lined cap.
Reaction : Heat to 90 °C in a heating block for 6 hours.
Self-Validation Checkpoint: The reaction should become a cloudy suspension (due to the precipitation of NaBr). If the solution remains completely clear, the oxidative addition has failed; verify the integrity of your NaOtBu, as it rapidly degrades to NaOH upon atmospheric exposure.
Troubleshooting & FAQs
Troubleshooting decision tree for 7-bromoquinoline cross-coupling based on LC-MS data.
Q: My reaction stalls at ~50% conversion. Spiking in more Pd(OAc)₂ doesn't push it to completion. Why?A: You are experiencing catalyst poisoning via product inhibition or substrate N-coordination. When you use unligated Pd or simple phosphines (like PPh₃), the basic nitrogen of the 7-bromoquinoline (or your newly formed product) outcompetes the ligand for the Pd center. Spiking in more Pd(OAc)₂ without additional bulky ligand only creates more unligated Pd, which rapidly precipitates as inactive Pd black. Solution: Switch to a pre-formed Pd complex with a highly bulky ligand like XPhos Pd G3 to physically block N-coordination.
Q: My LC-MS shows complete consumption of 7-bromoquinoline, but the major peak is unbrominated quinoline (protodehalogenation). How do I fix this?A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction (often via beta-hydride elimination from an alcohol solvent or amine) faster than it undergoes transmetalation. Because the 7-position of quinoline is electron-deficient, oxidative addition is fast, but the resulting Pd(II) species is relatively long-lived if transmetalation is slow[1]. Solution: Accelerate transmetalation by increasing the concentration of your base, or switch from a weak base (K₂CO₃) to a stronger one (NaOtBu or aqueous K₃PO₄). Additionally, remove any primary or secondary alcohol solvents (like EtOH) from your mixture.
Q: In my Buchwald-Hartwig amination, I am seeing a lot of bis-arylation (the primary amine reacts twice with 7-bromoquinoline).A: The mono-arylated product (a secondary amine) is more nucleophilic than your starting primary amine. If the steric bulk of your catalyst is too small, it will readily accept this secondary amine for a second catalytic cycle[3]. Solution: Switch your ligand to BrettPhos . Its extreme steric bulk physically prevents the bulky secondary amine intermediate from coordinating to the palladium center, effectively shutting down the bis-arylation pathway[2].
References
1.[3] Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds . ScienceOpen.3
2.[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science (RSC Publishing). 1
3.[2] Buchwald–Hartwig amination . Wikipedia. 2
4.[4] Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction . MDPI. 4
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloroquinoline in SNAr Reactions
Welcome to the Heterocyclic Functionalization Support Center. This guide addresses a pervasive challenge in medicinal chemistry and drug development: the unpredictable reactivity of 2-chloroquinoline in Nucleophilic Arom...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Heterocyclic Functionalization Support Center. This guide addresses a pervasive challenge in medicinal chemistry and drug development: the unpredictable reactivity of 2-chloroquinoline in Nucleophilic Aromatic Substitution (SNAr) reactions. While the 2-position is activated by the adjacent nitrogen, researchers frequently encounter stalled reactions, poor yields, or substrate degradation.
As a Senior Application Scientist, I have designed this guide to synthesize thermodynamic principles, catalytic interventions, and self-validating protocols to help you rescue your C–N bond formations.
Section 1: Mechanistic FAQs & Causality
Q1: Why does my SNAr reaction with 2-chloroquinoline stall even at reflux temperatures?A: The rate-determining step in an SNAr reaction is the formation of the zwitterionic 1[1]. While the 2-position of quinoline is activated by the adjacent nitrogen, the extended π-system delocalizes the electron deficiency, making it less electrophilic than 2-chloropyridine. If you are using a weak nucleophile (e.g., an unactivated aniline) or a sterically hindered secondary amine, the activation energy barrier is simply too high for standard thermal conditions[2].
Q2: Can I use acid catalysis to activate the 2-chloroquinoline without killing my nucleophile?A: Yes, but it requires a delicate thermodynamic balance.3 (using protic acids or Lewis acids) withdraws electron density, mimicking the activation of an additional electron-withdrawing group and drastically lowering the LUMO[3]. However, simple protic acids (like HCl) will preferentially protonate aliphatic amines, destroying their nucleophilicity. To succeed, use Lewis acids (e.g., ZnCl₂) that preferentially coordinate to the hard quinoline nitrogen over the softer amine, or apply this technique strictly to poor nucleophiles (like anilines) that resist protonation.
Q3: When is it mandatory to abandon SNAr and switch to a Buchwald-Hartwig amination?A: You should pivot to palladium catalysis when reacting 2-chloroquinoline with highly sterically hindered amines, electron-deficient anilines, or when thermal SNAr (>150 °C) causes substrate degradation. The4 bypasses the Meisenheimer complex entirely, utilizing oxidative addition into the C–Cl bond, making it the definitive rescue strategy for unreactive substrates[4].
Section 2: Troubleshooting Workflow
Follow this logical pathway to determine the correct intervention for your specific substrate pairing.
Troubleshooting logic for 2-chloroquinoline C-N bond formation.
Section 3: Quantitative Benchmarking
Use this matrix to select the optimal reaction conditions based on the profile of your nucleophile.
Reaction Strategy
Nucleophile Profile
Optimal Solvent & Additives
Temp (°C)
Expected Yield
Mechanistic Rationale
Thermal SNAr
Primary Aliphatic Amines
NMP or DMSO, K₂CO₃
120–150
70–90%
High thermal energy in polar aprotic media overcomes the Meisenheimer activation barrier[2].
Acid-Catalyzed SNAr
Weak/Aryl Amines
Toluene, ZnCl₂
110
50–75%
σ-complexation lowers the LUMO of 2-chloroquinoline, accelerating nucleophilic attack[3].
Buchwald-Hartwig
Bulky/Aryl Amines
Dioxane, Pd₂(dba)₃, XPhos, Cs₂CO₃
80–100
85–95%
Oxidative insertion bypasses SNAr thermodynamics entirely, forcing C-N bond formation[5].
Section 4: Self-Validating Experimental Protocols
A robust protocol must include built-in diagnostic checks to ensure the chemistry is proceeding as intended before committing to workup.
Causality: High thermal energy in a polar aprotic solvent is required to overcome the activation barrier. Excess base acts as an acid sponge to neutralize the HCl byproduct, preventing nucleophile protonation[2].
Preparation: In an oven-dried Schlenk flask, dissolve 2-chloroquinoline (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
Nucleophile Addition: Add the aliphatic amine (2.0–3.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Heating: Heat the mixture to 120–150 °C under a nitrogen atmosphere for 4–12 hours.
Self-Validation Check (In-Process): Remove a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate alongside the starting material. Elute with Hexanes/EtOAc (3:1).
Validation: 2-chloroquinoline is highly UV-active with a high Rf. Successful product formation will manifest as a lower Rf spot that stains strongly with Dragendorff or Ninhydrin reagent. If the starting material spot persists without product formation after 4 hours, thermal energy is insufficient; proceed to Protocol B.
Workup: Cool to room temperature, dilute with water (5x volume), and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove NMP.
Protocol B: Buchwald-Hartwig Amination (Rescue Strategy for Anilines/Bulky Amines)
Causality: When the nucleophile is too weak or sterically hindered to form the Meisenheimer complex, Pd-catalyzed cross-coupling utilizes oxidative addition into the C–Cl bond to force the coupling[5].
Preparation: In a nitrogen-filled glovebox, combine 2-chloroquinoline (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv) in a sealed reaction vial.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M).
Self-Validation Check (Initiation): Observe the initial color of the mixture. It should be dark purple/red, characteristic of the Pd₂(dba)₃ precatalyst. Upon heating to 100 °C for 15 minutes, the solution should transition to a clear orange/brown, indicating the successful formation of the active L-Pd(0) species and subsequent oxidative addition.
Failure state: If the solution turns opaque black with a metallic precipitate, the catalyst has decomposed to palladium black (likely due to oxygen ingress or ligand degradation); discard and restart.
Reaction: Stir at 100 °C for 12 hours.
Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate and purify via flash chromatography.
References
Addressing challenges in scaling up the synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol
Source: BenchChem2
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile
Source: ResearchGate
1
Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination
Source: BenchChem
5
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain
Source: PubMed4
Technical Support Center: Recrystallization of Methoxyquinoline Derivatives
Welcome to the comprehensive technical support guide for the recrystallization of methoxyquinoline derivatives. This center is designed for researchers, medicinal chemists, and process development scientists who work wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the recrystallization of methoxyquinoline derivatives. This center is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles.[1][2] Methoxyquinolines are key structural motifs in a vast array of pharmacologically active compounds, and achieving high purity is critical for their efficacy and safety in drug development.[3][4]
This guide moves beyond simple protocols to explain the underlying principles governing solvent selection and crystallization outcomes. It is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab, providing you with the expert insights needed to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs) on Recrystallization Fundamentals
This section addresses the foundational concepts of recrystallizing methoxyquinoline derivatives, providing the theoretical knowledge needed to make informed experimental decisions.
Q1: What is recrystallization, and why is it the preferred method for purifying methoxyquinoline derivatives?
Recrystallization is a purification technique used to separate a desired solid compound from impurities.[5] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form.[5][6] The impurities, which are present in smaller concentrations, ideally remain dissolved in the solvent (now called the mother liquor).[5]
For methoxyquinoline derivatives, which are typically crystalline solids at room temperature, recrystallization is highly effective for several reasons:
Efficiency: It can remove a wide range of impurities in a single step.
Scalability: The technique can be applied to both small (milligram) and large (kilogram) scale purifications.
Polymorph Control: The process can be controlled to yield specific crystalline forms (polymorphs), which is crucial in pharmaceutical development as different polymorphs can have different solubilities and bioavailabilities.[5][7]
Q2: How do I select the best solvent for my specific methoxyquinoline derivative?
Solvent selection is the most critical step in developing a successful recrystallization protocol.[3] The guiding principle is "like dissolves like," which relates to the polarity of the solute and solvent.[8]
Polarity Assessment: Methoxyquinoline derivatives are moderately polar. The quinoline core provides aromatic, non-polar characteristics, while the nitrogen atom and the methoxy group's oxygen atom introduce polarity and the potential for hydrogen bonding. The overall polarity will depend on the substitution pattern.
The Ideal Solvent: An ideal recrystallization solvent will exhibit high solubility for your compound at elevated temperatures but low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[8] This temperature-dependent solubility differential is what drives the crystallization process.[5]
Practical Steps for Solvent Screening:
Place a small amount of your crude compound (10-20 mg) in a test tube.
Add the test solvent dropwise at room temperature. A good candidate will not dissolve the compound well at this stage.
Heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point.
Allow the solution to cool. Abundant crystal formation upon cooling indicates a promising solvent.
Q3: How does the position of the methoxy group influence solvent choice?
The position of the methoxy group (-OCH₃) on the quinoline ring system can subtly alter the molecule's polarity, dipole moment, and crystal packing ability, which in turn affects its solubility in different solvents.
Electron-donating Effect: The methoxy group is electron-donating, which can increase the polarity of the molecule compared to unsubstituted quinoline.
Steric Hindrance: The position can create steric effects that may hinder or favor interactions with solvent molecules.
Hydrogen Bonding: While the methoxy group itself is a weak hydrogen bond acceptor, its position can influence how the quinoline nitrogen interacts with protic solvents (like alcohols or water).
For example, a derivative like 2-methoxyquinoline may have different solubility properties than 6-methoxyquinoline or 8-methoxyquinoline, necessitating tailored solvent systems.[4][9][10]
Q4: What are the most common and effective recrystallization techniques for these compounds?
The choice of technique depends on the properties of your compound and the selected solvent system.[11]
Single-Solvent (Slow Cooling): This is the most common method. The compound is dissolved in a minimal amount of a single hot solvent and then allowed to cool slowly, promoting the growth of large, pure crystals.[5]
Multi-Solvent (Antisolvent): This technique is used when no single solvent has the ideal temperature-dependent solubility profile.[6] The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (or "antisolvent"), in which the compound is insoluble, is slowly added until the solution becomes cloudy (the saturation point), inducing crystallization.[5][11] This method is very effective for many quinoline derivatives.[12][13][14]
Slow Evaporation: This method is primarily used for growing high-quality single crystals for X-ray crystallography. The compound is dissolved in a solvent, and the container is left loosely covered, allowing the solvent to evaporate slowly over days or weeks, which gradually increases the concentration and leads to crystal formation.[3][11]
Section 2: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Always perform initial trials on a small scale.
This protocol is exemplified for a generic methoxyquinoline derivative using ethanol.
Dissolution: Place 1.0 g of the crude methoxyquinoline derivative into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of ethanol.
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is crucial for forming pure crystals.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Using cold solvent minimizes the loss of the desired product.[8]
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
This protocol is suitable for compounds that are highly soluble in one solvent but poorly soluble in another. A common system for methoxyquinolines is Dichloromethane (DCM)/Hexane.[13][15]
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude methoxyquinoline derivative in the minimum amount of DCM (the "good" solvent) at room temperature with stirring.
Antisolvent Addition: Slowly add hexane (the "antisolvent") dropwise to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
Clarification: Add a few drops of DCM back into the solution until the cloudiness just disappears. This ensures the system is at the precise point of saturation.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable.
Yield Maximization & Isolation: Follow steps 5-8 from the Single-Solvent Protocol, using an ice-cold mixture of DCM/Hexane (in the same ratio as your final mixture) for the washing step.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses the most common problems and provides logical solutions.
Q: My compound "oiled out" instead of crystallizing. What happened and what should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[16][17] This often happens if the melting point of your compound is lower than the temperature of the solution, or if the compound is highly impure, leading to a significant melting point depression.[16][18] Oiled-out products are often impure because the oil can act as a solvent for impurities.[17]
Solutions:
Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional "good" solvent (10-15% more volume). This lowers the saturation temperature of the solution, which may now be below your compound's melting point. Allow it to cool slowly again.[16][18]
Lower the Crystallization Temperature: If using a high-boiling point solvent, switch to a lower-boiling one.
Promote Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" of the pure compound to provide a surface for crystal growth to begin.[16][18]
Change Solvent System: The polarity of your solvent system may be too close to that of your compound. Try a different solvent or solvent/antisolvent pair.
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This is a common issue and usually points to one of two problems:
Too Much Solvent: Your solution is not supersaturated, meaning too much solvent was used initially.[18]
Solution: Gently heat the solution to boil off some of the solvent (15-20% of the volume) to increase the concentration. Then, allow it to cool again.[16] You can check the mother liquor for dissolved product by taking a drop on a stirring rod and seeing if solid forms as the solvent evaporates.[16]
Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not been initiated.[18]
Solution: Induce nucleation by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[16]
Q: My final yield is very low. How can I improve it?
A: A low yield suggests that a significant amount of your product was lost during the process.
Common Causes & Solutions:
Excessive Solvent: As mentioned above, using too much solvent will keep a large portion of your product dissolved in the mother liquor.[16] Use the minimum amount of hot solvent necessary for complete dissolution.
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold washing solvent.[8]
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose material on the filter paper. Ensure your funnel and receiving flask are pre-warmed.
Incomplete Crystallization: Ensure you allow adequate time for cooling and consider extending the time in the ice bath.
Q: The purified crystals are still colored. How can I remove colored impurities?
A: If your crystals are colored and the pure compound is known to be colorless, a highly colored impurity is present.
Solution:
Activated Charcoal Treatment: After dissolving your crude compound in the hot solvent but before the hot filtration step, add a very small amount of activated charcoal (e.g., the tip of a spatula) to the solution. The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can adsorb your product and reduce the yield.[19]
Section 4: Data Tables and Workflow Diagrams
Table 1: Properties of Common Solvents for Methoxyquinoline Recrystallization
This table provides a reference for selecting appropriate solvents based on their physical properties.
Technical Support Center: Palladium Impurity Remediation in Quinoline Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from quinoline synthesis products. Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds central to many quinoline scaffolds.[1][2][3] However, the removal of residual palladium catalyst from the final product is a critical challenge. Failure to meet the stringent limits set by regulatory bodies like the FDA and EMA (often in the low parts-per-million range) can halt the progression of a drug candidate.[4][5]
This document is designed to provide not just protocols, but the underlying chemical logic to empower you to solve specific challenges encountered in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about palladium removal.
Q1: Why is palladium removal so critical?
A1: There are two primary drivers for rigorous palladium removal. First, regulatory compliance : Palladium is a heavy metal with potential toxicity, and regulatory agencies enforce strict limits on its presence in Active Pharmaceutical Ingredients (APIs).[5] Second, catalytic interference : Residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to impurities and lower yields.
Q2: What form does the residual palladium take in my reaction mixture?
A2: The nature of the residual palladium is highly dependent on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), ligands, solvents, and workup conditions used.[6] It is rarely a single species and can exist as:
Homogeneous Species (Soluble): These can be Pd(0) or Pd(II) complexes, often still bound to phosphine ligands or the quinoline product itself.
Heterogeneous Species (Insoluble): These are typically Pd(0) nanoparticles or larger agglomerates, which can form as the catalyst degrades. These are often referred to as "colloidal palladium."[7]
Ligand-Bound Species: The strong coordination of the quinoline nitrogen to the palladium center can create stable complexes that are challenging to break apart.
Understanding the likely state of your palladium is the first step in choosing an effective removal strategy.
Q3: What are the main strategies for removing palladium?
A3: The most common methods fall into three categories:
Adsorption: Using a solid support with high affinity for palladium to bind it, followed by simple filtration. This is the most widely used technique in process chemistry.[6][8]
Extraction/Precipitation: Using a chelating agent in solution to bind the palladium and either extract it into an aqueous phase or precipitate it as a salt.[6][7]
Crystallization: While sometimes effective, crystallization can occasionally trap impurities within the crystal lattice, making it an unreliable standalone method for palladium removal.[4]
Q4: How do I choose the right palladium removal method?
A4: The optimal choice is system-dependent.[6] Key factors include the palladium species present, the stability and properties of your quinoline product, the solvent system, the scale of the reaction, and cost considerations. A small-scale screening of different scavengers is almost always recommended to identify the most effective and economical solution for your specific process.[5] Refer to the decision-making flowchart in Part 4 for a guided approach.
Q5: How can I accurately measure the amount of residual palladium?
A5: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[8][9][10] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[9][11][12] For high-throughput screening during process development, colorimetric methods can also offer a rapid, albeit less precise, assessment of palladium levels.[9]
Part 2: Troubleshooting Common Scavenging Techniques
This section provides solutions to specific problems you may encounter during your experiments.
Activated Carbon
Q: My palladium levels are still high after activated carbon treatment. What's going wrong?
A: This is a common issue and can stem from several causes:
Incorrect Carbon Type: Activated carbons have varying pore sizes and surface chemistries. A grade that is effective for decolorization may not be optimal for palladium removal.[13] It is worth screening different grades of activated carbon.
Insufficient Contact Time or Mixing: Adsorption is a physical process that requires sufficient time and agitation for the palladium to diffuse to the carbon surface. If you are running a short treatment, try extending the stirring time to 16-18 hours.[6]
Palladium State: Activated carbon is generally more effective at removing heterogeneous Pd(0) nanoparticles.[6] If your palladium is in a stable, soluble Pd(II) complex, the carbon may have a low affinity for it.
Competitive Adsorption: Your quinoline product, ligands, or other reaction components may be competing with palladium for binding sites on the carbon, reducing its efficiency.
Solution Pathway:
Increase stirring time (e.g., to overnight) and/or temperature (e.g., to 40-50 °C) to improve kinetics, ensuring your product is stable under these conditions.[5][6]
Increase the weight equivalents of activated carbon. However, be aware this can lead to product loss.[6]
Consider a pre-treatment step. For example, an aqueous wash with a chelator like N-acetylcysteine can sometimes break down soluble palladium complexes, making the resulting species more amenable to carbon adsorption.[14][15]
Q: I'm losing a significant amount of my quinoline product during carbon treatment. How can I minimize this?
A: This is the primary drawback of activated carbon; its adsorption can be non-selective.[6] The planar, aromatic structure of quinoline makes it particularly susceptible to binding to the carbon surface.
Minimize Carbon Usage: First, optimize the process to use the minimum amount of carbon necessary to meet your palladium specification.
Change Solvent: The solvent plays a huge role in adsorption. Try performing the carbon treatment in a solvent where your product is highly soluble but for which the carbon has a lower affinity.
Thorough Washing: After filtering off the carbon, wash the filter cake extensively with fresh, hot solvent to recover as much adsorbed product as possible.[6]
Switch to a More Selective Scavenger: If product loss remains high, activated carbon may not be suitable for your system. A functionalized silica scavenger will likely offer much higher selectivity.[16]
Q: I used a thiol-functionalized silica scavenger, but the removal was inefficient. Why?
A: Thiol-based scavengers have a very high affinity for palladium, so inefficiency often points to a specific mechanistic issue.[1][17][18]
Palladium Oxidation State: Thiol groups are most effective at scavenging "soft" metals like Pd(0) and Pd(II). However, if the palladium is in a highly stable, sterically hindered complex, the scavenger may struggle to access the metal center.
Product Interference: The basic nitrogen of the quinoline ring can coordinate strongly to the palladium center. This product-palladium complex can be so stable that it prevents the scavenger from binding effectively.[5]
Insufficient Equivalents or Time: While efficient, the scavenging process is not instantaneous. Ensure you are using sufficient equivalents of the scavenger (typically 5-10 eq. relative to the initial palladium load) and allowing adequate time for the reaction (2-4 hours, or overnight for very low limits).[5]
Solution Pathway:
Screen a Panel: The most effective solution is to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, triamine, or trimercaptotriazine (TMT)) to find one that can outperform the product's coordination.[6][19]
Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can increase the rate of scavenging and help break up weaker product-palladium complexes.[5]
Consider a "Binary System": Sometimes, adding a soluble chelating agent (like N-acetylcysteine) along with the solid-supported scavenger can improve performance. The soluble agent helps pull the palladium from the product, and the solid scavenger then captures the new palladium complex.[6]
Q: The scavenger appears to be creating new impurities. How is this possible?
A: This can happen, particularly with highly functionalized molecules. Merck researchers noted this issue when using thiol-based scavengers, where new impurities were formed.[6]
Thiol Reactivity: Thiol groups are nucleophilic and can potentially react with electrophilic sites on your quinoline product, especially under elevated temperatures.
Amine Basicity: Amine-functionalized scavengers are basic and could catalyze side reactions like hydrolysis or elimination if your product has sensitive functional groups.
Solution Pathway:
Switch Scavenger Type: If you suspect a reaction with a thiol scavenger, switch to a non-nucleophilic scavenger, such as one based on an amine or TMT.[6]
Modify Conditions: Perform the scavenging at a lower temperature, even if it requires a longer reaction time.[5]
Ensure Inert Atmosphere: If oxidative side-reactions are possible, ensure the scavenging process is carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Part 3: Protocols and Methodologies
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To efficiently identify the most effective scavenger and optimal conditions (time, temperature, loading) for your specific quinoline product.
Methodology:
Preparation: After your quinoline synthesis and initial workup, take a representative sample of the crude product solution. Quantify the starting palladium concentration via ICP-MS.
Setup: In parallel, set up a series of small vials (e.g., 4 mL vials) each containing the same volume of your crude product solution.
Scavenger Addition: To each vial, add a different scavenger or condition. A typical screening panel might include:
Vial 1: Control (no scavenger)
Vial 2: Activated Carbon (e.g., 10 wt%)
Vial 3: Thiol-functionalized silica (e.g., 5 eq.)
Vial 4: Amine-functionalized silica (e.g., 5 eq.)
Vial 5: TMT-functionalized silica (e.g., 5 eq.)
Vial 6: Your best candidate from above (e.g., Thiol-silica) at a higher temperature (e.g., 50 °C).
Agitation: Place all vials on a shaker or stirrer plate and agitate vigorously at the desired temperature for a set time (a 4-hour and 16-hour time point are common).
Sampling & Analysis: At each time point, withdraw a small aliquot from each vial, filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove the solid scavenger, and dilute for ICP-MS analysis. Also, analyze the product recovery and purity by HPLC or LC-MS.
Evaluation: Compare the results to identify the condition that provides the lowest palladium level with the highest product recovery and purity.
Protocol 2: Bulk Scavenging Using Optimized Conditions
Objective: To apply the optimized scavenging conditions to a larger batch of material.
Methodology:
Setup: Charge a suitable reaction vessel with your crude quinoline product solution.
Scavenger Addition: Add the optimized amount of your selected scavenger (determined from the screening protocol).
Reaction: Stir the mixture vigorously at the optimized temperature for the optimized time under an inert atmosphere.
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a filter aid to remove the scavenger. It is critical to wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of your product.[5][6]
Concentration & Analysis: Combine the filtrate and washes, concentrate the solution, and submit a sample for final ICP-MS analysis to confirm the palladium level is within specification.
Part 4: Data and Visualization
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Technologies
Caption: Decision flowchart for selecting a palladium removal strategy.
Caption: Experimental workflow for a typical bulk scavenging process.
Part 5: References
Crecente, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. Available at: [Link]
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available at: [Link]
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]
MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
Reddit. (2025). Your trick to remove residual palladium : r/Chempros. Reddit. Available at: [Link]
MDPI. (2025). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. MDPI. Available at: [Link]
MDPI. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. MDPI. Available at: [Link]
Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry. Available at: [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Available at: [Link]
Royal Society of Chemistry. (2014). Palladium-catalyzed heterocycle synthesis from allenes. RSC Publishing. Available at: [Link]
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]
ResearchGate. (2026). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. Available at: [Link]
Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. Available at: [Link]
ACS Publications. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
Sopachem. Metal Scavenger Guide. Sopachem. Available at: [Link]
Purdue University. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs. Available at: [Link]
National Institutes of Health. (2022). Investigation of palladium catalysts in mesoporous silica support for CO oxidation and CO2 adsorption. PMC. Available at: [Link]
Frontiers Media. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
C13 NMR chemical shifts for 2,4,7-substituted quinolines
Publish Comparison Guide: C NMR Chemical Shifts for 2,4,7-Substituted Quinolines Executive Summary: The Structural Fingerprint of Bioactive Quinolines In medicinal chemistry, the 2,4,7-trisubstituted quinoline scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide:
C NMR Chemical Shifts for 2,4,7-Substituted Quinolines
Executive Summary: The Structural Fingerprint of Bioactive Quinolines
In medicinal chemistry, the 2,4,7-trisubstituted quinoline scaffold is a privileged structure, serving as the core for antimalarials (e.g., chloroquine analogs), kinase inhibitors, and antibacterial agents. Validating these structures requires precise interpretation of
C NMR data, particularly distinguishing between the magnetically similar positions on the benzenoid (C5-C8) and pyridinoid (C2-C4) rings.
This guide provides an authoritative comparison of
C NMR chemical shifts for 2,4,7-substituted quinolines against unsubstituted and disubstituted precursors. It synthesizes experimental data with mechanistic insights to establish a self-validating assignment protocol.
Structural Dynamics & Assignment Logic
The quinoline ring system exhibits a distinct electronic gradient that dictates chemical shift values. Understanding these "Shift Zones" is critical for accurate assignment.
The Electronic Landscape
The Pyridinoid Ring (N1–C4):
C2 (Imine-like): The most deshielded carbon (typically 150–155 ppm ) due to the electronegativity of the adjacent nitrogen (C=N bond character). Substitution at C2 (e.g., Amide, Methyl) modulates this significantly.
C4 (Para-like to N): Highly sensitive to resonance effects from substituents at this position. Electron-donating groups (e.g., amines, morpholine) cause upfield shielding compared to chloro-substituents.
C3 (Beta-like): The most shielded carbon in the heterocyclic ring (110–125 ppm ), often serving as a diagnostic anchor point.
The Benzenoid Ring (C5–C8):
C7 (Meta to N): In 7-chloro derivatives, the chlorine atom exerts an inductive deshielding effect (~135–138 ppm ) and an ortho-shielding effect on C6 and C8.
C8a (Bridgehead): quaternary carbon, typically deshielded (145–150 ppm ), often overlapping with C2 or C4 depending on substitution.
Visualization of Chemical Shift Zones
The following diagram maps the quinoline scaffold to its characteristic chemical shift ranges, color-coded by frequency.
Caption: Chemical shift map of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. Red nodes indicate high-frequency (deshielded) regions; green nodes indicate shielded regions.
Comparative Data Analysis
The following table compares the chemical shifts of the unsubstituted quinoline scaffold against a specific 2,4,7-trisubstituted derivative: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide . This comparison highlights the net effect of the 7-Cl, 4-Morpholino, and 2-Amido substitutions.
Table 1:
C NMR Chemical Shift Comparison (ppm)
Carbon Position
Unsubstituted Quinoline (CDCl₃) [1]
2,4,7-Trisubstituted Derivative* (CDCl₃) [2]
Shift Difference (Δδ)
Mechanistic Rationale
C2
150.2
151.5
+1.3
Amide Effect: N-acylation at C2 maintains deshielding; slight increase due to amide resonance.
C3
121.0
114.4
-6.6
Shielding: Electron donation from the 4-morpholino group resonates to C3 (ortho-like).
C4
135.8
144.5
+8.7
Deshielding: Direct attachment of electronegative N (morpholine) and resonance effects.
C4a
128.3
123.1
-5.2
Shielding: Long-range resonance effects from C4-substituent.
C5
127.7
125.7
-2.0
Peri-Effect: Proximity to C4-morpholine steric/electronic cloud.
C6
126.5
127.0
+0.5
Minimal Change: Distant from major substituent perturbations.
C7
129.4
137.1
+7.7
Halogen Effect: Direct attachment of Chlorine (Inductive deshielding).
C8
129.2
126.7
-2.5
Ortho-Shielding: Ortho position relative to 7-Cl substituent.
*Derivative Data Source: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [2].
Key Diagnostic Signals[1]
The C3 Upfield Shift (114.4 ppm): In 4-amino/morpholino substituted quinolines, C3 is significantly shielded compared to the chloro-precursor (where C3 is typically ~120-125 ppm). This is the primary confirmation of successful substitution at the 4-position.
The C7 Chlorine Shift (137.1 ppm): The downfield shift of ~8 ppm relative to unsubstituted quinoline confirms the presence of the halogen at position 7.
The C2 "Gatekeeper" (151.5 ppm): This signal validates the integrity of the pyridine ring. If the ring were reduced (e.g., to tetrahydroquinoline), this signal would collapse to the aliphatic region (~50 ppm).
To replicate these results and ensure data integrity, follow this "Self-Validating" acquisition protocol.
A. Sample Preparation[2]
Solvent Selection: Use CDCl₃ for standard lipophilic derivatives. If solubility is poor (common with polar 4-amino derivatives), switch to DMSO-d6 .
Note: DMSO-d6 typically causes a +1 to +2 ppm shift for most carbons compared to CDCl₃.
Concentration: Prepare a solution of 20–30 mg of compound in 0.6 mL of solvent. High concentration is vital for detecting quaternary carbons (C4a, C8a, C7).
B. Acquisition Parameters (Self-Validating)
Standard default parameters often fail to resolve quaternary carbons in heterocycles due to long relaxation times (
).
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s).
Reasoning: C2, C4, and C7 are quaternary or lack NOE enhancement. A short D1 will suppress their intensity, leading to "missing" peaks.
Scans (NS): Minimum 1024 scans .
Spectral Width:-10 to 220 ppm (Capture Carbonyls if benzamide/amide linkers are present).
C. Validation Workflow (The "Rule of Three")
Before finalizing assignments, verify these three checkpoints:
Count the Quaternaries: A 2,4,7-trisubstituted quinoline must show 5 quaternary carbons in the aromatic region (C2, C4, C4a, C7, C8a). If you count fewer, increase D1.
Check C3 Intensity: C3 (CH) should be significantly more intense than C4 or C2 (Cq). If C3 is weak, check for aggregation or paramagnetic impurities.
Solvent Reference: Calibrate CDCl₃ triplet center to 77.16 ppm (or DMSO-d6 septet to 39.52 ppm ) to ensure table comparability.
Troubleshooting & Common Pitfalls
Ambiguity between C5 and C8: Both are doublets in the proton-coupled spectrum and have similar shifts (~125-127 ppm).
Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) . C5 will show a correlation to C4 (which is distinct at ~144 ppm), whereas C8 will correlate to C8a/N1.
Missing C2 Signal: Often occurs due to saturation.
Solution: Add a trace of Cr(acac)₃ (relaxation agent) or increase D1 to 5 seconds.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (General Quinoline Reference).
Gouda, M. A., et al. (2024). "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline". Molbank, 2024(1), M1796.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline.
Comparative
GC-EI-MS vs. LC-ESI-MS/MS: A Comparative Guide to the Mass Spectrometry of Bromo-Chloro-Quinolines
As drug development pipelines increasingly focus on halogenated heterocycles for kinase inhibition and antimalarial therapies, the structural elucidation and pharmacokinetic quantification of these compounds become param...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly focus on halogenated heterocycles for kinase inhibition and antimalarial therapies, the structural elucidation and pharmacokinetic quantification of these compounds become paramount. Bromo-chloro-quinolines present a unique analytical challenge and opportunity: their dual-halogen nature provides a highly specific isotopic fingerprint, while their rigid aromatic core dictates specific fragmentation rules.
This guide objectively compares the two dominant mass spectrometry platforms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the causality behind their fragmentation patterns and providing self-validating experimental protocols.
Mechanistic Foundation: Ionization and Fragmentation Causality
Before comparing instrument platforms, we must establish the physical chemistry governing the behavior of bromo-chloro-quinolines in a mass spectrometer.
The Isotopic Fingerprint (Self-Validation Mechanism)
The presence of both bromine and chlorine in a single molecule creates a highly diagnostic isotopic cluster. Bromine exists naturally as
and in a ~1:1 ratio, while chlorine exists as and in a ~3:1 ratio. Probability mathematics dictates the relative abundances of the resulting isotopologues. For a single Br-Cl combination, the normalized intensity ratio for the molecular ion cluster is approximately 100 : 130 : 31 for the M : M+2 : M+4 peaks.
This predictable cluster serves as a built-in validation tool: if a detected peak lacks this exact isotopic signature, it is an artifact or matrix interference, not the target analyte .
Bond Dissociation Causality
Fragmentation is dictated by Bond Dissociation Energies (BDE). The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~397 kJ/mol). Consequently, under both hard electron ionization and soft collision-induced dissociation (CID), the primary fragmentation pathway is the preferential cleavage of the bromine atom. Following dehalogenation, the quinoline ring undergoes a characteristic ring contraction, expelling a neutral molecule of hydrogen cyanide (HCN, 27 Da), a hallmark of nitrogenous heterocycles .
Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Choosing between GC-MS and LC-MS/MS depends entirely on the analytical objective: structural confirmation of synthetic intermediates vs. trace-level quantification in biological matrices.
Table 1: Platform Performance Comparison
Parameter
GC-EI-MS (Single Quadrupole)
LC-ESI-MS/MS (Triple Quadrupole)
Primary Application
Structural elucidation, impurity profiling
Pharmacokinetics (PK), trace quantification
Ionization Method
Hard (70 eV Electron Ionization)
Soft (Electrospray Ionization + CID)
Ion Species Generated
Radical Cation ()
Protonated Molecule ()
Fragmentation Control
Fixed (Extensive fragmentation at 70 eV)
Tunable (Adjustable Collision Energy in Q2)
Matrix Suitability
Volatile, thermally stable organic extracts
Complex biological fluids (plasma, urine)
Sensitivity
High (Low nanogram range)
Ultra-High (Low picogram/femtogram range)
Quantitative Data: Predictive Fragmentation
To illustrate the fragmentation causality, we use 2-bromo-4-chloroquinoline (Nominal Mass: 241 Da) as our model compound.
Table 2: Key m/z Values and Fragmentation Assignments
Fig 2. LC-ESI-MS/MS Triple Quadrupole workflow for targeted MRM quantification.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate internal feedback loops that validate the data in real-time.
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Verify the successful synthesis of a bromo-chloro-quinoline intermediate.
Self-Validating Mechanism: Isotopic cluster verification prevents false positives from co-eluting impurities.
System Suitability (Tuning): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides stable fragments across the mass range (m/z 69, 219, 502), ensuring the quadrupole mass axis is perfectly calibrated before analyzing halogenated clusters.
Sample Introduction: Inject 1 µL of the sample (10 µg/mL in hexane) into the GC inlet at 250°C. Causality: The high inlet temperature ensures rapid, flash vaporization of the rigid quinoline core without inducing thermal degradation.
Electron Ionization: Bombard the eluting peak with a 70 eV electron beam. Causality: 70 eV is the universal standard because it consistently exceeds the ionization potential of organic molecules (~9 eV), transferring enough excess internal energy to induce reproducible C-Br cleavage for library matching .
Data Validation: Extract the mass spectrum for the chromatographic peak. Calculate the ratio of the M (m/z 241) and M+2 (m/z 243) ions. If the M+2 peak is not approximately 130% the intensity of the M peak, the synthesis has failed or the compound has degraded.
Protocol B: Pharmacokinetic Quantification via LC-ESI-MS/MS
Objective: Quantify trace levels of bromo-chloro-quinoline in rat plasma.
Self-Validating Mechanism: Dual-transition monitoring and Internal Standard (IS) normalization flag matrix-induced ion suppression.
Chromatographic Separation: Inject 5 µL of protein-precipitated plasma onto a C18 column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, providing the necessary protons to drive the formation of the
ion in the ESI source.
Electrospray Ionization (Positive Mode): Apply 4500 V to the ESI capillary at 400°C. Causality: Positive mode is selected because the basic nitrogen atom in the quinoline ring readily accepts a proton, yielding excellent ionization efficiency .
Multiple Reaction Monitoring (MRM):
Q1 (Precursor): Isolate m/z 242 (representing the
, isotopologue).
Q2 (CID): Apply 25 eV collision energy using Nitrogen gas. Causality: 25 eV is empirically optimized to break the relatively weak C-Br bond without completely shattering the quinoline ring into non-diagnostic fragments.
Q3 (Product): Isolate m/z 162 (
).
Data Validation (Isotopologue Ratio Check): Simultaneously monitor a second transition for the
isotopologue (m/z 244 164). The ratio of the integrated peak areas (242 162 vs. 244 164) must remain ~1:1. A deviation of >15% indicates a co-eluting matrix interference, and the data point must be flagged for re-analysis.
References
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies
Source: PubMed Central (National Institutes of Health)
URL:[Link]
Dissociative Photoionization of Quinoline and Isoquinoline
Source: The Journal of Physical Chemistry A (ACS Publications)
URL:[Link]
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti
Source: ResearchGate
URL:[Link]
Validation
Advanced Isotope Pattern Analysis for Br and Cl Substituted Compounds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In small molecule drug discovery and environmental toxicology, the identification of halogena...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In small molecule drug discovery and environmental toxicology, the identification of halogenated compounds—specifically those substituted with Chlorine (Cl) and Bromine (Br)—is a critical analytical challenge. Unlike Carbon or Nitrogen, which exhibit negligible "A+2" isotopic peaks, Cl and Br possess distinct, high-abundance natural isotopes that create unique spectral fingerprints.[1]
This guide compares the three primary methodologies for analyzing these patterns: Nominal Mass Analysis (LRMS) , High-Resolution Mass Spectrometry (HRMS) , and Automated Deconvolution Algorithms . While LRMS remains a workhorse for gross pattern recognition, this guide demonstrates through comparative data that HRMS, coupled with mass defect filtering, provides the necessary specificity to eliminate false positives in complex biological matrices.
Fundamentals: The "A+2" Signature
The core of halogen analysis lies in the natural abundance of stable isotopes. Cl and Br are distinct "A+2" elements, meaning their heavy isotopes are two mass units higher than their light isotopes.
Element
Isotope A (Mass)
Abundance (%)
Isotope A+2 (Mass)
Abundance (%)
Ratio (Approx)
Chlorine
(34.969)
75.78%
(36.966)
24.22%
3:1
Bromine
(78.918)
50.69%
(80.916)
49.31%
1:1
The Mathematical Basis:
The intensity distribution for a molecule with
chlorine atoms and bromine atoms follows the binomial expansion:
Where are the relative abundances of Cl isotopes and are the abundances of Br isotopes.
Comparative Analysis of Methodologies
Method A: Low-Resolution MS (LRMS) – Nominal Mass Pattern Recognition
The Traditional Approach
LRMS instruments (e.g., single quads, ion traps) detect ions with unit mass resolution (Full Width at Half Maximum, FWHM
0.7 Da).
Mechanism: Identification relies solely on the relative peak height ratios of the isotopic cluster (M, M+2, M+4).
Performance:
Pros: High sensitivity; cost-effective; distinct 3:1 (Cl) and 1:1 (Br) patterns are easily visible to the naked eye.
Cons: Cannot distinguish isobaric interferences. For example, a molecule with multiple Sulfur atoms or specific metabolic conjugates can mimic a halogen pattern or distort the ratio, leading to false negatives.
Verdict: Suitable for synthetic chemistry verification but insufficient for untargeted metabolomics or complex matrix analysis.
Method B: High-Resolution MS (HRMS) – Fine Isotope Structure & Mass Defect
The Modern Gold Standard
HRMS instruments (e.g., Q-TOF, Orbitrap) operate at resolutions >30,000 FWHM, allowing for the detection of the Mass Defect .
Mechanism:
Mass Defect Filtering: Halogens have a negative mass defect relative to hydrogen. As H atoms are replaced by Cl/Br, the accurate mass shifts to lower values (lower fractional mass).
Fine Structure: HRMS can resolve the
peak from a background peak or interference, which LRMS lumps into a single "M+2" signal.
Performance:
Pros: Definitive elemental formula confirmation (<5 ppm error); resolves overlapping isotopic envelopes; allows for "Mass Defect Filtering" (MDF) to screen for halogenated metabolites in noise.
Cons: Lower sensitivity compared to triple-quads in scan mode; higher data storage requirements.
Method C: Automated Deconvolution Software
The Analytical Bridge
Software tools (e.g., EnviPat, Thermo Compound Discoverer) use theoretical isotope modeling to score experimental data against predicted patterns.
Mechanism: The software generates a theoretical Gaussian envelope based on the proposed formula and calculates a "Pattern Match Score" (0–100%) against the raw data.
Performance: Critical for poly-halogenated compounds (e.g.,
) where manual interpretation of the complex M+2, M+4, M+6, M+8, M+10 cluster is impossible.
Supporting Data: Theoretical Pattern Complexity
The following table illustrates how the isotope pattern evolves with increasing halogenation, serving as a reference for data interpretation.
Composition
Pattern Description
Relative Intensities (Normalized to Base Peak)
1 Cl
Doublet
M (100) , M+2 (32)
1 Br
Doublet
M (100) , M+2 (97)
1 Cl, 1 Br
Triplet
M (76) , M+2 (100), M+4 (24)
2 Cl
Triplet
M (100) , M+2 (65), M+4 (10)
2 Br
Triplet
M (51), M+2 (100) , M+4 (49)
3 Cl
Quartet
M (100) , M+2 (97), M+4 (31), M+6 (3.4)
Note: In poly-brominated compounds, the base peak often shifts to M+2 or M+4 due to the statistical probability of mixed isotope combinations.
This protocol describes a self-validating workflow for identifying unknown halogenated metabolites in a biological matrix.
Step 1: Data Acquisition (LC-HRMS)
Instrument: Q-TOF or Orbitrap MS.
Ionization: ESI (+/- switching).
Resolution: Set >30,000 @ m/z 400 to resolve fine isotopic structure.
Calibration: Use lock-mass correction to ensure <2 ppm mass accuracy.
Step 2: Mass Defect Filtering (MDF)
Define the "Core Structure" mass of the parent drug.
Apply a filter window (e.g., ± 50 mDa) around the calculated mass defect of the parent.
Logic: Halogenated metabolites will retain a similar mass defect to the parent, while endogenous background ions (high H/C ratio) will have higher mass defects.
Step 3: Pattern Matching & Validation
Extract Ion Chromatogram (EIC) for the candidate mass.
Inspect the MS1 spectrum for the A+2 signature.
Validation Check: Calculate the experimental ratio of (M+2)/M.
If Ratio
30-35% Suspect 1 Cl.
If Ratio
95-100% Suspect 1 Br.
Interference Check: Verify that the M+2 peak does not show a "shoulder" or split (indicative of co-eluting non-halogenated isobar).
Visualization of Workflows
Diagram 1: Analytical Logic for Halogen Identification
This decision tree outlines the logic a researcher should follow when encountering an unknown peak.
Caption: Decision tree for identifying Cl/Br compounds based on isotopic abundance and HRMS validation.
Diagram 2: Isotope Pattern Formation (Cl vs Br)
A visual representation of how the natural abundances combine to create the spectral "fingerprint."
Caption: Visual synthesis of spectral patterns from natural isotopic abundances of Chlorine and Bromine.
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotopic Patterns and Elemental Composition).
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105.
Loos, M., & Singer, H. (2017). Nontargeted homologue series extraction from hyphenated high resolution mass spectrometry data. Journal of Cheminformatics, 9, 12.
NIST Mass Spectrometry Data Center. (n.d.). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry.
Comparative Crystallographic and Performance Guide: 7-Bromo-4-methoxyquinoline Derivatives in Drug Discovery
The Scaffold Advantage: Why 7-Bromo-4-methoxyquinoline? In the landscape of heterocyclic drug discovery, quinoline derivatives are foundational. However, the specific substitution pattern of the 7-bromo-4-methoxyquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
The Scaffold Advantage: Why 7-Bromo-4-methoxyquinoline?
In the landscape of heterocyclic drug discovery, quinoline derivatives are foundational. However, the specific substitution pattern of the 7-bromo-4-methoxyquinoline scaffold offers a distinct crystallographic and pharmacological advantage over traditional alternatives like 6-bromoquinoline or 5,7-dibromoquinoline.
The objective of this guide is to compare the structural behavior and biological performance of 7-bromo-4-methoxyquinoline derivatives against alternative quinoline sub-classes. The dual presence of a 4-methoxy group (an electron-donating hydrogen-bond acceptor) and a 7-bromo group (a lipophilic vector capable of highly directional halogen bonding) creates a synergistic "push-pull" electronic effect. This unique profile makes it a highly sought-after intermediate for synthesizing complex therapeutics, including covalent SARM1 inhibitors for axonal degeneration[1] and novel cholinesterase (AChE) inhibitors for Alzheimer's disease[2].
Comparative Crystallographic Profiling
To understand the superior performance of 7-bromo-4-methoxyquinoline derivatives, we must benchmark their solid-state structural motifs against mono- and di-substituted alternatives. The planarity of the quinoline ring dictates face-to-face
stacking, but the substituents drastically alter the intermolecular network.
Table 1: Crystallographic Parameters of Substituted Quinoline Alternatives
Derivative Class
Representative Space Group
Stacking Distance (Å)
Key Intermolecular Interactions
Structural Consequence
6-Bromoquinolines
Monoclinic P2/c
~3.755
Face-to-face stacking, Short Br···Br contacts (3.59 Å)
Rigid, planar packing driven by halogen contacts. Lacks H-bond flexibility[3].
4-Methoxyquinolines
Triclinic P-1
~3.588 - 3.632
N-H···O hydrogen bonds, Tighter interactions
Enhanced aqueous solubility and target pocket adaptability via the methoxy oxygen[4].
Optimal pharmacophore mapping. The Br atom anchors the molecule, while the methoxy group interacts with polar residues[1].
Causality in Structural Behavior:
Alternative scaffolds like 3[3] rely heavily on Br···Br contacts (3.59 Å) to stabilize the crystal lattice, which can lead to poor solubility and overly rigid target binding. Conversely, incorporating the 4-methoxy group—as seen in4[4]—introduces critical N-H···O hydrogen bonding networks. The 7-bromo-4-methoxyquinoline core successfully merges these properties, allowing the bromine to act as a reactive handle for cross-coupling while retaining the methoxy group for biological target engagement.
Self-Validating Experimental Workflows
To objectively evaluate these compounds, researchers must employ rigorous, self-validating protocols for synthesis and crystallization. Below is the standardized methodology for generating and resolving 7-bromo-4-methoxyquinoline derivatives.
Protocol A: Derivatization via Suzuki-Miyaura Cross-Coupling
Causality: The bromine atom at the 7-position is highly activated for oxidative addition by Palladium catalysts, allowing for the rapid generation of diverse aryl libraries (e.g., 7-aryl-quinazolines)[2].
Reaction Setup: Charge a Schlenk flask with 7-bromo-4-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2 eq),
(0.05 eq), and (2.0 eq) in a degassed 1,4-dioxane/water mixture (4:1).
Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
Self-Validation Checkpoint (LCMS): Before workup, analyze an aliquot via LCMS (ESI-MS). The complete disappearance of the characteristic 1:1 isotopic doublet (due to
and ) in the mass spectrum validates 100% conversion of the starting material.
Causality: To accurately map the electron density of the heavy bromine atom and the methoxy oxygen, low-mosaicity single crystals are required. Vapor diffusion forces a slow reduction in the dielectric constant, promoting ordered
stacking.
Solvent Selection: Dissolve the purified derivative in a minimal amount of a polar amide solvent (e.g., DMF).
Vapor Diffusion: Place the open vial inside a larger closed jar containing a non-polar antisolvent (e.g., hexanes). Allow diffusion to occur undisturbed at 20°C for 5-7 days.
Self-Validation Checkpoint (Optical Microscopy): Inspect the resulting crystals under polarized light. A true single crystal will extinguish light uniformly at 90-degree intervals. If the crystal extinguishes irregularly, it is twinned and must be recrystallized.
Data Collection: Mount the validated crystal on a diffractometer using Mo K
radiation ( Å). The higher energy of Mo K is explicitly chosen to minimize absorption artifacts from the heavy bromine atom.
Refinement: Refine the structure until the R-factor (
) is < 0.05, ensuring anisotropic refinement for all non-hydrogen atoms.
Visualizing the Workflow
Fig 1: Workflow from 7-bromo-4-methoxyquinoline synthesis to structural and biological evaluation.
Translational Performance: Biological Efficacy
The crystallographic features of the 7-bromo-4-methoxyquinoline scaffold directly translate to superior biological performance when compared to alternative quinoline derivatives.
Table 2: Biological Performance Comparison
Scaffold / Derivative
Primary Target
Application
Efficacy Metric
Structural Driver for Efficacy
7-Bromo-4-methoxyquinoline derivatives
SARM1 Enzyme
Neuroprotection (Axonal Degeneration)
High potency (nanomolar range)
The methoxy group stabilizes the NAD+ binding pocket via H-bonding, while the 7-position substituent acts as a covalent anchor[1].
7-Aryl-quinazolines (from 7-bromo precursors)
Acetylcholinesterase (AChE)
Alzheimer's Disease
= 6.08 M
Optimal stacking with Trp86 in the anionic site of the enzyme[2].
5,7-Dibromoquinoline alternatives
Dihydropteroate Synthase
Antimicrobial
~ 529 M
Broad-spectrum activity, but lower target specificity due to the lack of a polar H-bond acceptor like the methoxy group[5].